(R)-Afatinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QDLOVBKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Afatinib Impurity C, a notable degradation product of the potent tyrosine kinase inhibitor, Afatinib. This document outlines its chemical structure, formation, and analytical quantification, and includes detailed experimental protocols and data presented for clarity and comparison.
Introduction to Afatinib and its Impurities
Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases and is primarily used in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities in the active pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy. Regulatory bodies necessitate the identification and control of impurities, making a thorough understanding of their formation and characteristics essential for drug development and manufacturing. Afatinib Impurity C has been identified as a degradation product of Afatinib.
Chemical Structure and Identification of Afatinib Impurity C
Afatinib Impurity C is chemically identified as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. Its molecular and structural details are summarized in the table below.
| Parameter | Value |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide |
| CAS Number | 945553-91-3 |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |
| Molecular Weight | 485.94 g/mol |
Formation and Degradation Pathways
Afatinib Impurity C is known to be formed through the degradation of Afatinib. Forced degradation studies are instrumental in understanding the formation of such impurities under various stress conditions. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative conditions to simulate potential storage and handling scenarios.
While the precise kinetics of Afatinib Impurity C formation are not extensively detailed in publicly available literature, its emergence as a degradation product underscores the importance of controlled storage and formulation strategies to minimize its presence in the final drug product.
The logical workflow for identifying and characterizing degradation products such as Afatinib Impurity C is depicted in the following diagram.
Analytical Methodologies for Quantification
The quantification of Afatinib and its impurities, including Impurity C, is predominantly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods coupled with UV detection.
Experimental Protocol for Impurity Profiling
The following protocol is a representative method derived from published stability-indicating assays for Afatinib.
Objective: To separate and quantify Afatinib and its related impurities.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% v/v formic acid in Milli-Q water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient program is typically employed to ensure optimal separation. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
Method Validation Parameters: A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 96.9% to 101.8% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | 0.02 ppm to 0.05 ppm |
| LOQ | 0.02 ppm to 0.05 ppm |
The following diagram outlines the typical workflow for validating an analytical method for impurity quantification.
Biological Activity and Signaling Pathways
While Afatinib's primary mechanism of action is the irreversible inhibition of the ErbB family of receptors (EGFR, HER2, HER4), the biological activity of its degradation products, including Impurity C, is not as well-characterized. The structural modifications in Impurity C compared to the parent molecule could potentially alter its binding affinity to these receptors or lead to off-target effects.
A study on the degradation products of Afatinib has evaluated the cytotoxic potential of two major degradation products (DP2 and DP3) against the A549 non-small cell lung cancer cell line.[1] The IC₅₀ values are presented in the table below. It is important to note that the direct correspondence of DP2 or DP3 to Afatinib Impurity C is not explicitly stated in the available literature.
| Compound | IC₅₀ (µM) |
| Afatinib | 15.02 ± 1.49 |
| DP2 | 25.00 ± 1.26 |
| DP3 | 32.56 ± 0.11 |
The data suggests that these degradation products retain some level of cytotoxic activity, albeit less potent than the parent drug. Further research is required to elucidate the specific signaling pathways that may be modulated by Afatinib Impurity C and to fully understand its pharmacological and toxicological profile.
The signaling pathway of Afatinib is illustrated below. The potential impact of Impurity C on this pathway remains an area for further investigation.
Conclusion
Afatinib Impurity C is a critical quality attribute to monitor in the manufacturing and storage of Afatinib. This guide has provided a detailed overview of its chemical structure, formation, and analytical control. The use of robust, validated stability-indicating analytical methods is paramount to ensure the quality and safety of the final drug product. Further research into the specific biological activities and potential toxicities of Afatinib Impurity C will contribute to a more comprehensive understanding of its impact and inform the setting of appropriate specification limits.
References
A Comprehensive Technical Guide to Afatinib Impurity C (CAS No. 945553-91-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Afatinib Impurity C, a known stereoisomeric impurity of the potent tyrosine kinase inhibitor, afatinib. This document outlines the chemical identity, synthesis, and analytical characterization of this impurity. Detailed experimental protocols for its quantification, information on its formation, and a discussion of the relevant biological pathways of the parent compound, afatinib, are presented to support researchers and professionals in drug development and quality control.
Introduction
Afatinib is a second-generation, irreversible inhibitor of the ErbB family of tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Afatinib Impurity C is the (R)-enantiomer of afatinib and is a potential process-related impurity. This guide serves as a comprehensive resource on its properties and analytical control.
Chemical and Physical Properties
Afatinib Impurity C is chemically known as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.[4][] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 945553-91-3 | [4][] |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [4][] |
| Molecular Weight | 485.94 g/mol | [4][] |
| Synonyms | Afatinib (R)-Isomer, (R)-Afatinib | [4][] |
| Boiling Point | 676.9 ± 55.0 °C (Predicted) | [1] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 363.2 ± 31.5 °C | [1] |
Synthesis and Formation
Afatinib Impurity C, being the (R)-enantiomer of afatinib, is not a typical degradation product but rather a process-related impurity that can arise from the use of the incorrect stereoisomer of a key starting material. The synthesis of afatinib is stereospecific, employing (S)-3-hydroxytetrahydrofuran. The presence of the (R)-enantiomer in this starting material will lead to the formation of Afatinib Impurity C.
The general synthetic pathway for afatinib involves the coupling of a protected quinazoline core with (S)-3-hydroxytetrahydrofuran, followed by deprotection and subsequent amidation. To synthesize Afatinib Impurity C for use as a reference standard, the same synthetic route would be followed, but starting with (R)-3-hydroxytetrahydrofuran.
Caption: Proposed synthetic workflow for Afatinib Impurity C.
Analytical Characterization and Control
The control of stereoisomeric impurities is crucial. A validated chiral High-Performance Liquid Chromatography (HPLC) method is essential for the quantification of Afatinib Impurity C in the afatinib drug substance.
Chiral HPLC Method for Quantification
A sensitive and robust chiral HPLC method with UV detection has been developed and validated for the quantification of the R-isomer in afatinib.
| Parameter | Condition |
| Chromatographic Column | CHIRALPAK-IE (250 x 4.6 mm, 5 µm) |
| Mobile Phase | MeOH: MTBE: DEA (80:20:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 254 nm |
| Diluent | Methanol |
| Sample Concentration | 0.5 mg/mL |
Data Presentation: Validation Summary
| Validation Parameter | Result |
| Linearity Range | LOQ level to 150% of sample concentration |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) | 0.00005 mg/mL |
| Limit of Quantification (LOQ) | 0.00015 mg/mL |
| Precision | Method found to be precise |
| Accuracy | Method found to be accurate |
| Robustness | Method found to be robust |
| Solution Stability | Stable up to 48 hours |
Forced Degradation Studies
Forced degradation studies are critical to understanding the stability of afatinib and ensuring that analytical methods are stability-indicating. While Afatinib Impurity C is primarily a process-related impurity, these studies help to identify other potential degradation products.
Experimental Protocol: General Forced Degradation
-
Acid Hydrolysis: Afatinib is treated with an appropriate concentration of acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Afatinib is subjected to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C).
-
Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH guidelines.
Samples from these stress conditions are then analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Biological Context: Afatinib's Mechanism of Action
Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. This blockade prevents the autophosphorylation of the receptors and inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]
Caption: Simplified signaling pathway of Afatinib's inhibitory action.
Conclusion
Afatinib Impurity C is a critical process-related impurity that must be monitored and controlled during the manufacturing of afatinib. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route for its preparation as a reference standard, and a detailed, validated chiral HPLC method for its quantification. Understanding the formation and analytical control of this and other impurities is paramount for ensuring the quality, safety, and efficacy of afatinib for patients with non-small cell lung cancer.
References
- 1. afatinibdimaleate.com [afatinibdimaleate.com]
- 2. Simultaneous Inhibition of EGFR and HER2 via Afatinib Augments the Radiosensitivity of Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afatinib, an irreversible ErbB family blocker, is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). As with any pharmaceutical compound, understanding its impurity profile is paramount for ensuring safety and efficacy. This technical guide provides a comprehensive overview of Afatinib Impurity C, a known degradation product and the (R)-isomer of the active pharmaceutical ingredient. This document details its chemical identity, formation under stress conditions, analytical quantification, and biological significance, presenting data in a structured format for ease of reference. Experimental protocols and visual diagrams of relevant pathways are included to support research and drug development efforts.
Introduction to Afatinib and its Impurities
Afatinib is a potent tyrosine kinase inhibitor that covalently binds to and irreversibly blocks signaling from the ErbB family of receptors (EGFR, HER2, and HER4), which are often dysregulated in various cancers.[1][2][3] The presence of impurities in the drug substance can arise from the manufacturing process or degradation over time. Regulatory bodies require stringent control and characterization of these impurities to ensure the quality, safety, and efficacy of the final drug product. Afatinib Impurity C is a significant related substance that warrants detailed investigation.
Chemical Profile of Afatinib Impurity C
Afatinib Impurity C is chemically identified as the (R)-isomer of Afatinib. Its formation can be a result of non-stereospecific synthesis or degradation. Below is a summary of its key chemical identifiers.
| Parameter | Value |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide |
| Synonyms | (R)-Afatinib, Afatinib (R)-Isomer |
| CAS Number | 945553-91-3 |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |
| Molecular Weight | 485.94 g/mol |
Formation and Degradation Pathways
Afatinib Impurity C is known to be a degradation product of Afatinib. Forced degradation studies are instrumental in understanding the conditions under which this and other impurities are formed. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines.
A pivotal study on the degradation of Afatinib dimaleate revealed that the drug is particularly susceptible to degradation under alkaline and photolytic conditions.[3] While the study identified 11 degradation products, it highlighted two major ones, designated as DP2 and DP3. The study found that under alkaline conditions (0.1 M NaOH at 80°C for 24 hours), there was a significant degradation of Afatinib.
Table 1: Summary of Afatinib Degradation under Stress Conditions
| Stress Condition | Reagent/Parameters | Degradation (%) |
| Acidic | 0.1 M HCl, 80°C, 24 h | Not specified as major |
| Alkaline | 0.1 M NaOH, 80°C, 24 h | Significant |
| Neutral | Water, 80°C, 24 h | Not specified as major |
| Oxidative | 3% H₂O₂, RT, 24 h | Not specified as major |
| Thermal | 80°C, 48 h | Not specified as major |
| Photolytic | UV light, 254 nm, 48 h | Significant |
Data extrapolated from the abstract of Chavan et al., 2019. The exact percentage of Impurity C formation was not specified.
The pathway to the formation of degradation products often involves hydrolysis of the butenamide side chain or other modifications to the quinazoline core.
Analytical Methodologies for Quantification
The quantification of Afatinib and its impurities, including Impurity C, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
A validated chiral HPLC method has been developed for the specific quantification of the (R)-isomer (Impurity C) in the presence of the (S)-isomer (Afatinib).[4]
Table 2: Parameters for Chiral HPLC Method for Afatinib Impurity C
| Parameter | Specification |
| Column | CHIRALPAK-IE (250 x 4.6mm, 5µ) |
| Mobile Phase | MeOH: MTBE: DEA (80:20:0.1; v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 254 nm |
| Linearity Range | LOQ to 150% of sample concentration |
| Correlation Coefficient (r²) | 0.998 |
| LOD | 0.00005 mg/mL |
| LOQ | 0.00015 mg/mL |
| Recovery | 95.65% to 100.73% |
Experimental Protocol: Chiral HPLC Analysis
Objective: To quantify the amount of Afatinib Impurity C (R-isomer) in a sample of Afatinib drug substance.
Materials:
-
Afatinib drug substance
-
Afatinib Impurity C reference standard
-
Methanol (HPLC grade)
-
Methyl Tertiary Butyl Ether (MTBE, HPLC grade)
-
Diethylamine (DEA, HPLC grade)
-
CHIRALPAK-IE column (250 x 4.6mm, 5µ)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, MTBE, and DEA in the ratio of 80:20:0.1 (v/v/v). Sonicate to degas.
-
Standard Solution Preparation: Prepare a stock solution of Afatinib Impurity C reference standard in the mobile phase. Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Afatinib drug substance in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Set the column temperature to ambient.
-
Set the flow rate to 0.7 mL/min.
-
Set the UV detector wavelength to 254 nm.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to Afatinib Impurity C based on its retention time. Calculate the concentration of Impurity C in the sample using the calibration curve generated from the standard solutions.
Biological Activity and Cytotoxicity
Understanding the biological activity of impurities is crucial for assessing their potential impact on the safety and efficacy of the drug. A study by Chavan et al. evaluated the anticancer potential of two major degradation products of Afatinib, DP2 and DP3, using the A549 non-small cell lung cancer cell line.[3]
Table 3: Cytotoxicity of Afatinib and its Degradation Products
| Compound | IC₅₀ (µM) |
| Afatinib | 15.02 ± 1.49 |
| Degradation Product 2 (DP2) | 25.00 ± 1.26 |
| Degradation Product 3 (DP3) | 32.56 ± 0.11 |
It is important to note that while Afatinib Impurity C is a known degradation product, it has not been definitively identified as either DP2 or DP3 in the available literature. Therefore, these cytotoxicity values should be considered with caution in the context of Impurity C.
Afatinib's Mechanism of Action: Signaling Pathway
Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. This blocks downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.
Conclusion
Afatinib Impurity C, the (R)-isomer of Afatinib, is a critical impurity to monitor in the drug substance. Its formation is primarily associated with degradation under alkaline and photolytic stress. Validated chiral HPLC methods are available for its accurate quantification, which is essential for ensuring the quality and safety of Afatinib formulations. While the biological activity of Impurity C has not been explicitly detailed, related degradation products have shown reduced, but still present, cytotoxicity compared to the parent drug. Further research to definitively characterize the biological impact of Afatinib Impurity C is warranted. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Afatinib.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. wjpls.org [wjpls.org]
Afatinib (R)-Isomer: An In-depth Technical Guide on a Key Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent and irreversible second-generation tyrosine kinase inhibitor (TKI) that blocks signaling from the entire ErbB family of receptors: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] The clinically approved and biologically active form of Afatinib is the (S)-enantiomer. The (R)-isomer of Afatinib is typically considered a stereoisomeric impurity. Due to the critical role of stereochemistry in drug-receptor interactions, the pharmacological properties of the (R)-isomer are of significant interest in drug development and quality control.
This technical guide provides a comprehensive overview of the known properties of the Afatinib (R)-isomer, contextualized by the extensive data available for the active (S)-isomer. This document will cover physicochemical properties, pharmacological activity, and relevant experimental protocols, adhering to the highest standards of scientific and technical accuracy.
Physicochemical Properties
While specific experimental data for the purified (R)-isomer is not widely available in peer-reviewed literature, its fundamental properties are expected to be identical to the (S)-isomer, with the exception of its interaction with polarized light. The properties of Afatinib ((S)-isomer) are provided below for reference.
| Property | Value |
| Chemical Name | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |
| Molecular Weight | 485.94 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 25 mg/ml) |
| Storage Temperature | 2-8 °C |
Pharmacological Profile
The pharmacological activity of the (R)-isomer of Afatinib has not been extensively characterized in publicly available literature. It is widely understood that the biological activity of chiral molecules can differ significantly between enantiomers. In the case of many kinase inhibitors, one enantiomer is often significantly more potent than the other. Given that the approved drug is the (S)-isomer, it is highly probable that the (R)-isomer possesses significantly lower or negligible inhibitory activity against EGFR and HER2.
For comparative purposes, the established in vitro inhibitory concentrations (IC₅₀) of Afatinib ((S)-isomer) against key targets are presented below.
| Target | IC₅₀ (nM) |
| EGFR (wild-type) | 0.5 |
| EGFR (L858R mutant) | 0.4 |
| EGFR (L858R/T790M mutant) | 10 |
| HER2 (ErbB2) | 14 |
| HER4 (ErbB4) | 1 |
Mechanism of Action: The ErbB Signaling Pathway
Afatinib ((S)-isomer) exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR, HER2, and HER4, thereby inhibiting their signaling activity. This blockade prevents autophosphorylation and downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The presumed, though unconfirmed, interaction of the (R)-isomer would be with the same targets, albeit with likely much lower affinity.
Experimental Protocols
Chiral Separation of Afatinib Enantiomers by HPLC
The quantification of the (R)-isomer in a sample of Afatinib is crucial for quality control. The following protocol outlines a method for the chiral separation of Afatinib enantiomers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Afatinib sample
-
CHIRALPAK-IE column (250 x 4.6 mm, 5 µm)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Methyl Tertiary Butyl Ether (MTBE)
-
HPLC grade Diethylamine (DEA)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing MeOH, MTBE, and DEA in a ratio of 80:20:0.1 (v/v/v).
-
Sample Preparation: Dissolve the Afatinib sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
Column: CHIRALPAK-IE (250 x 4.6 mm, 5 µm)
-
Mobile Phase: MeOH:MTBE:DEA (80:20:0.1)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The (R) and (S) isomers will be separated, allowing for their individual quantification.
In Vitro Kinase Inhibition Assay (for the (S)-Isomer)
This protocol describes a general method to determine the IC₅₀ of Afatinib ((S)-isomer) against EGFR and HER2. A similar protocol could be adapted to test the activity of the (R)-isomer if a purified sample is available.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Afatinib ((S)-isomer)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of Afatinib ((S)-isomer) in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase (EGFR or HER2), the substrate, and the diluted Afatinib.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each Afatinib concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The (R)-isomer of Afatinib is recognized as a stereoisomeric impurity of the active pharmaceutical ingredient. While methods for its separation and quantification are established for quality control purposes, there is a notable absence of publicly available data on its specific physicochemical properties and pharmacological activity. The extensive research and clinical development have focused exclusively on the (S)-isomer, which is a potent, irreversible inhibitor of the ErbB family of receptors. Based on the principles of stereochemistry in pharmacology, it is reasonable to infer that the (R)-isomer of Afatinib exhibits significantly lower or no biological activity against EGFR and HER2. Further research would be necessary to definitively characterize the pharmacological profile of the (R)-isomer. For drug development professionals, the primary focus remains on ensuring the stereochemical purity of the (S)-isomer, Afatinib, to guarantee its therapeutic efficacy and safety.
References
An In-depth Technical Guide to the Synthesis of Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Afatinib Impurity C, a known degradation product and stereoisomer of the active pharmaceutical ingredient (API) Afatinib. This document details the chemical identity of the impurity, a laboratory-scale synthesis protocol derived from forced degradation studies, and relevant analytical data. The information presented herein is intended to support research, development, and quality control activities related to Afatinib.
Introduction to Afatinib and its Impurity C
Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is used in the treatment of metastatic non-small cell lung cancer (NSCLC). The chemical name for Afatinib is (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.
Afatinib Impurity C is the (R)-isomer of Afatinib. Its chemical name is (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, and its Chemical Abstracts Service (CAS) number is 945553-91-3.[1][2] This impurity has been identified as a degradation product of Afatinib, particularly under alkaline conditions.[1] Understanding the synthesis and characteristics of this impurity is crucial for the development of robust manufacturing processes and stable formulations of Afatinib.
Synthesis of Afatinib Impurity C
The synthesis of Afatinib Impurity C can be achieved through the forced degradation of Afatinib under alkaline conditions. The following protocol is based on methods described in the scientific literature, where basic conditions are shown to induce the formation of this impurity.
Experimental Protocol: Base-Induced Degradation of Afatinib
This protocol describes a laboratory-scale procedure for the synthesis of an Afatinib degradation impurity, presumed to be Afatinib Impurity C, via base-catalyzed reaction.
Materials:
-
Afatinib
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
N,N-dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve Afatinib in an organic solvent such as methanol or N,N-dimethylformamide.
-
Prepare an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) and add it to the Afatinib solution.
-
The reaction mixture is then stirred at a controlled temperature for a specified duration. The exact conditions can be varied to optimize the yield of the impurity.
-
Upon completion of the reaction, the organic solvent is removed under reduced pressure.
-
The pH of the remaining aqueous solution is adjusted to 6-7 with 1M hydrochloric acid, which leads to the precipitation of a solid.
-
The solid product is collected by filtration, washed, and dried to yield the Afatinib impurity.
Quantitative Data from Synthesis Examples
The following table summarizes the quantitative data from various examples of the base-induced degradation of Afatinib as described in patent literature.
| Example | Starting Afatinib (g) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 6.79 | Potassium hydroxide (4.0g) | Methanol (160mL), Water (40mL) | 40 | 36 | 86.1 | 99.15 |
| 2 | 1.62 | Sodium hydroxide (4.0g) | N,N-dimethylformamide (120mL), Water (30mL) | 100 | 10 | 90.2 | 99.45 |
Data sourced from patent CN110563711A.[1]
Isolation and Characterization
For rigorous analytical and reference standard purposes, Afatinib Impurity C can be isolated from a mixture of degradation products using preparative High-Performance Liquid Chromatography (HPLC). The characterization and structural confirmation of the isolated impurity are typically performed using a combination of spectroscopic techniques.
Isolation Methodology
A study by Chavan, Balasaheb B., et al. details the isolation of Afatinib degradation products using preparative HPLC.[2] While the specific gradient and column details for Impurity C are not provided in the abstract, such methods are standard for separating closely related compounds like stereoisomers.
Spectroscopic Characterization
The structural elucidation of Afatinib Impurity C relies on the following analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the impurity, which should be identical to that of Afatinib.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and, crucially, to confirm the stereochemistry at the tetrahydrofuran ring by comparing the spectra with that of the (S)-isomer (Afatinib).
Visualizations
Synthesis Pathway
Caption: Base-catalyzed epimerization of Afatinib to its (R)-isomer, Afatinib Impurity C.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of Afatinib Impurity C.
Logical Relationship of Afatinib and Impurity C
Caption: Relationship between Afatinib and Afatinib Impurity C.
References
- 1. CN110563711A - Afatinib degraded impurity compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Afatinib Impurity C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This technical guide provides an in-depth overview of Afatinib Impurity C, a known process-related impurity and potential degradant. This document outlines the molecular characteristics, formation pathways, and analytical methodologies for the identification and quantification of this impurity, providing a valuable resource for researchers and professionals in drug development and quality control.
Introduction to Afatinib and its Impurities
Afatinib is a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide. The presence of impurities in the final drug product, even in trace amounts, can impact its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities.
Afatinib Impurity C is the (R)-Isomer of Afatinib. Its formation can be linked to the manufacturing process or degradation of the Afatinib molecule under certain stress conditions. A thorough understanding of its characteristics and detection methods is essential for ensuring the quality of Afatinib formulations.
Molecular Profile of Afatinib Impurity C
A clear understanding of the molecular characteristics of Afatinib Impurity C is fundamental for its identification and for the development of specific analytical methods.
| Property | Value | Reference |
| Molecular Formula | C24H25ClFN5O3 | [1][2][3][4] |
| Molecular Weight | 485.94 g/mol | [1][2][3] |
| CAS Number | 945553-91-3 | [1][2][3][4] |
| Chemical Name | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | [1] |
| Synonyms | Afatinib (R)-Isomer | [1] |
Formation and Synthesis
Afatinib Impurity C, being the (R)-isomer of Afatinib, can arise during the synthesis of the API if the stereochemistry of the tetrahydrofuran ring is not strictly controlled. It can also be a product of the degradation of Afatinib under specific stress conditions.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
Experimental Protocol: Forced Degradation of Afatinib
The following protocol is a generalized representation based on typical forced degradation studies for small molecule drugs.
-
Acid Hydrolysis: Afatinib is treated with 0.1 M to 1 M hydrochloric acid (HCl) at a temperature ranging from ambient to 80°C for a period of up to 48 hours.
-
Base Hydrolysis: The drug substance is exposed to 0.1 M to 1 M sodium hydroxide (NaOH) at a temperature ranging from ambient to 80°C for up to 48 hours.
-
Oxidative Degradation: Afatinib is treated with a solution of hydrogen peroxide (H₂O₂) ranging from 3% to 30% at room temperature for up to 48 hours.
-
Thermal Degradation: The solid drug substance is exposed to dry heat in a calibrated oven, typically at temperatures ranging from 60°C to 105°C, for an extended period.
-
Photolytic Degradation: The solid drug substance and a solution of the drug are exposed to UV and visible light in a photostability chamber. The exposure is typically not less than 1.2 million lux hours and 200 watt hours/square meter.
Samples are withdrawn at various time points and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any formed degradants, including Afatinib Impurity C.
References
A Technical Guide to Afatinib Impurity C for Pharmaceutical Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Afatinib Impurity C, a critical reference standard for the quality control and analytical method development of the tyrosine kinase inhibitor, Afatinib. This document outlines suppliers, physicochemical properties, and detailed analytical methodologies, and provides visual representations of relevant biological pathways and experimental workflows to support research and drug development activities.
Introduction to Afatinib and the Significance of Impurity Profiling
Afatinib is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Afatinib is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies require stringent monitoring and characterization of all potential impurities. Afatinib Impurity C is one such related substance that must be monitored.
Suppliers of Afatinib Impurity C
A number of specialized chemical suppliers provide Afatinib Impurity C as a reference standard for analytical and research purposes. It is recommended to request a batch-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data.
Table 1: Prominent Suppliers of Afatinib Impurity C
| Supplier | Website | Notes |
| SRIRAMCHEM | --INVALID-LINK-- | Provides Afatinib Impurity C as a pharmaceutical reference standard with a batch-specific CoA available upon request.[2] |
| Veeprho | --INVALID-LINK-- | Lists Afatinib Impurity C and provides its CAS number, molecular formula, and weight.[3] |
| Protheragen | --INVALID-LINK-- | Offers Afatinib Impurity C for research use and lists its chemical synonyms and properties.[4] |
| Pharmaffiliates | --INVALID-LINK-- | Lists (R)-Afatinib, which is synonymous with Afatinib Impurity C, along with its CAS number and molecular formula.[5] |
| Daicel Pharma Standards | --INVALID-LINK-- | Provides a range of Afatinib impurity standards and offers a comprehensive Certificate of Analysis with detailed characterization data.[6] |
Physicochemical and Analytical Data of Afatinib Impurity C
Afatinib Impurity C is the (R)-isomer of Afatinib. Its accurate characterization is fundamental for its use as a reference standard in analytical testing.
Table 2: Physicochemical and Analytical Properties of Afatinib Impurity C
| Parameter | Value | Source(s) |
| Chemical Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | [3] |
| Synonym(s) | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide; Afatinib (R)-Isomer | [2][4] |
| CAS Number | 945553-91-3 | [2][4] |
| Molecular Formula | C24H25ClFN5O3 | [2][4] |
| Molecular Weight | 485.94 g/mol | [2][4] |
| Typical Purity (as per CoA) | >90% (Batch specific) | [7] |
| Storage Conditions | 2-8 °C in a well-closed container | [6][7] |
Experimental Protocols for the Analysis of Afatinib Impurity C
The accurate quantification of Afatinib Impurity C requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) Method
This section details a representative reversed-phase HPLC method for the separation and quantification of Afatinib and its impurities.
Table 3: HPLC Method Parameters for Afatinib Impurity Analysis
| Parameter | Condition |
| Instrument | HPLC with UV or PDA Detector |
| Column | X-Terra RP-8, 250 x 4.6mm, 5µm |
| Mobile Phase A | Aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0 with o-phosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Diluent | Anhydrous ethanol |
Source: Representative method compiled from multiple sources.[1][8]
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of Afatinib Impurity C reference standard in the diluent to prepare a stock solution. Further dilute to achieve a working standard concentration within the linear range of the method.
-
Sample Preparation: Prepare the Afatinib drug substance or product sample in the diluent to a known concentration.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient program.
-
Data Analysis: Identify and quantify Afatinib Impurity C in the sample by comparing its retention time and peak area with that of the reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex matrices like plasma, an LC-MS/MS method is preferred.
Table 4: LC-MS/MS Method Parameters for Afatinib Impurity Analysis
| Parameter | Condition |
| Instrument | LC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 2 mM Ammonium acetate in water + 0.1% formic acid |
| Mobile Phase B | 2 mM Ammonium acetate in methanol + 0.1% formic acid |
| Elution Mode | Gradient |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 486.36 |
| Daughter Ion (m/z) | 370.90 |
Source: Representative method compiled from multiple sources.[8][9][10]
Experimental Protocol:
-
Sample Preparation (from plasma):
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.
-
Dilute the supernatant before injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using the specified gradient program.
-
Detect and quantify the analytes using the specified MRM transitions.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of Afatinib Impurity C in the unknown sample.
Mandatory Visualizations
Signaling Pathway of Afatinib
Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling pathways driven by the EGFR and HER2 receptors. Overactivation of these pathways is a key driver in the growth and proliferation of certain cancer cells.
Caption: Afatinib's mechanism of action.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of Afatinib Impurity C using a reference standard.
Caption: Workflow for impurity analysis.
References
- 1. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]
- 2. Afatinib Impurity C - SRIRAMCHEM [sriramchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Afatinib Impurity C - Protheragen [protheragen.ai]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
The Genesis of Afatinib Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin of Afatinib Impurity C, a critical consideration in the development and manufacturing of the potent tyrosine kinase inhibitor, Afatinib. This document outlines the formation pathways of this impurity, presents detailed experimental protocols for its synthesis and analysis, and contextualizes its emergence within the broader landscape of Afatinib's stability and mechanism of action.
Introduction to Afatinib and its Impurities
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and ErbB4. By covalently binding to these receptors, Afatinib effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation and survival.
The control of impurities in active pharmaceutical ingredients (APIs) is a mandate for ensuring drug safety and efficacy. Impurities can arise from various sources, including the synthetic process, degradation of the API, or interaction with excipients. Afatinib Impurity C has been identified as a degradation product of Afatinib. Its formation is particularly noted during synthesis and storage, especially under alkaline or humid conditions.
Formation Pathway of Afatinib Impurity C
Afatinib Impurity C is formed through a Michael addition reaction. In this process, dimethylamine adds to the α,β-unsaturated amide moiety of the Afatinib molecule. This reaction can be triggered by the presence of residual dimethylamine from preceding synthesis steps or by the degradation of Afatinib itself, which can release dimethylamine. The presence of a strong alkali aqueous solution during synthesis or exposure to alkaline or wet environments during storage can facilitate this degradation and subsequent impurity formation.
Below is a logical diagram illustrating the formation of Afatinib Impurity C.
Quantitative Analysis of Afatinib Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. While specific quantitative data for the formation of Afatinib Impurity C is not extensively available in public literature, studies on the overall degradation of Afatinib provide critical insights into the conditions that favor impurity formation.
The following table summarizes the percentage of Afatinib degradation observed under various stress conditions, indicating the potential for the formation of degradation products, including Impurity C.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Afatinib |
| Alkaline Hydrolysis | 0.1N NaOH | 1 hour | Ambient | 100% |
| Acidic Hydrolysis | 0.1N HCl | 2 hours | Ambient | 8.51% |
| Oxidative Degradation | 3% H₂O₂ | 2 hours | Ambient | 6.56% |
| Neutral Hydrolysis | Water | 2 hours | Ambient | 0.89% |
| Photolytic Degradation | UV light | 24 hours | Ambient | 0.34% |
Data sourced from "Development and Validation of a Rapid RP-HPLC Method for the Analysis of Afatinib in Tablet Dosage Form Using AQBD Approach."
Another study confirms that Afatinib is particularly labile under alkaline conditions, with 62.48% degradation observed, and also susceptible to photolytic degradation (7.67% degradation).[1] The same study found the drug to be relatively stable under acidic, peroxide, and thermal stress conditions.[1]
Experimental Protocols
Synthesis of Afatinib Impurity C
This protocol is based on the reaction of Afatinib with dimethylamine as described in patent literature.
Materials:
-
Afatinib
-
Dimethylamine aqueous solution (e.g., 33 wt.%)
-
Organic solvent (e.g., methanol, ethanol, N,N-dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran)
Procedure:
-
Dissolve Afatinib in the chosen organic solvent in a suitable reaction vessel.
-
Add the dimethylamine aqueous solution to the reaction mixture.
-
Heat the mixture with stirring to a temperature between 30°C and 80°C.
-
Maintain the reaction temperature for a period of 2 to 6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the precipitation of the solid product.
-
Filter the solid, wash it with an appropriate solvent (e.g., a mixture of ethanol and water), and dry it under vacuum to yield Afatinib Impurity C.
Forced Degradation Study of Afatinib
This protocol outlines a general procedure for conducting forced degradation studies on Afatinib to assess its stability and identify degradation products.
Materials:
-
Afatinib
-
Hydrochloric acid (HCl), 0.1N
-
Sodium hydroxide (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water
-
Calibrated photostability chamber
-
Calibrated oven
Procedure:
-
Acidic Degradation:
-
Dissolve Afatinib in 0.1N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution and dilute to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Dissolve Afatinib in 0.1N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 1 hour).
-
Neutralize the solution and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Dissolve Afatinib in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours).
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place solid Afatinib in a calibrated oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose solid Afatinib and a solution of Afatinib to UV light in a calibrated photostability chamber for a specified duration (e.g., 24 hours).
-
Prepare samples for analysis.
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to quantify any formed impurities, including Impurity C.
Afatinib's Mechanism of Action and Downstream Signaling
Afatinib exerts its therapeutic effect by irreversibly inhibiting key signaling pathways that drive tumor growth. The following diagrams, generated using the DOT language, illustrate the EGFR/HER2 signaling cascade and the subsequent PI3K/AKT and MAPK/ERK pathways that are blocked by Afatinib.
The following workflow provides a more detailed view of the two major downstream pathways.
Conclusion
Afatinib Impurity C is a degradation product formed via a Michael addition of dimethylamine to the Afatinib molecule. Its formation is significantly influenced by alkaline and humid conditions. Understanding the origin and control of this and other impurities is paramount for ensuring the quality, safety, and efficacy of Afatinib. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further investigation into the precise quantification of Afatinib Impurity C under various stress conditions would be beneficial for establishing robust control strategies.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography Analysis of Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of Afatinib Impurity C using reverse-phase high-performance liquid chromatography (RP-HPLC). Afatinib, an irreversible tyrosine kinase inhibitor, is subject to degradation and can contain process-related impurities. Afatinib Impurity C, identified as the (R)-enantiomer of Afatinib, is a critical impurity to monitor for ensuring the quality and safety of the drug substance and product. The method described herein is adapted from established analytical procedures for Afatinib and its related substances and is suitable for use in quality control and stability studies.
Introduction
Afatinib is a potent and selective, irreversible ErbB family blocker used in the treatment of patients with metastatic non-small cell lung cancer (NSCLC). As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Afatinib Impurity C has been identified as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, the (R)-isomer of Afatinib[1][2]. It is crucial to have a reliable analytical method to detect and quantify this specific impurity. This document outlines a comprehensive HPLC method, including system suitability parameters and a detailed experimental protocol, to aid researchers and analysts in this task.
Experimental Protocol
This protocol provides a robust HPLC method for the analysis of Afatinib Impurity C.
Materials and Reagents
-
Afatinib Reference Standard
-
Afatinib Impurity C Reference Standard (CAS: 945553-91-3)[2][3]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of Afatinib Impurity C.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 253 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 75 | 25 |
| 25 | 35 | 65 |
| 30 | 35 | 65 |
| 31 | 75 | 25 |
| 40 | 75 | 25 |
Table 2: Gradient Elution Program
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Afatinib Impurity C reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample solution of Afatinib drug substance or product in the diluent to a suitable concentration for analysis.
-
System Suitability Solution: A solution containing both Afatinib and Afatinib Impurity C should be prepared to verify the resolution and performance of the chromatographic system.
Method Validation Parameters (Illustrative)
A full method validation should be performed according to ICH guidelines. The following table provides illustrative acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve Afatinib Impurity C from Afatinib and other potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of approximately 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Table 3: Illustrative Method Validation Acceptance Criteria
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Afatinib has been shown to be unstable under various stress conditions, including acid, base, and oxidative stress[4]. The HPLC method should be capable of separating Afatinib Impurity C from any degradation products formed under these conditions.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of Afatinib Impurity C.
Caption: Workflow for HPLC Analysis of Afatinib Impurity C.
The following diagram illustrates the logical relationship in identifying and quantifying Afatinib Impurity C.
Caption: Logic for Identification and Quantification of Impurity C.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the analysis of Afatinib Impurity C. Adherence to this protocol, along with proper method validation, will ensure accurate and precise quantification of this impurity, contributing to the overall quality control of Afatinib. This method is suitable for routine analysis in a GMP-regulated environment.
References
- 1. alentris.org [alentris.org]
- 2. Afatinib Impurity C - SRIRAMCHEM [sriramchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating UPLC Method for the Determination of Afatinib and its Impurities
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Afatinib and its process-related impurities and degradation products. Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent for non-small cell lung cancer (NSCLC).[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) and its finished dosage forms is critical for its safety and efficacy. The method detailed herein is stability-indicating, as demonstrated by forced degradation studies, and is suitable for routine quality control and stability monitoring of Afatinib.
Introduction
Afatinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family, playing a significant role in the treatment of metastatic non-small cell lung cancer.[2][3] The manufacturing process and storage of Afatinib can lead to the formation of impurities and degradation products that may impact its therapeutic effect and safety. Therefore, a reliable and efficient analytical method is essential for the monitoring of these impurities. This UPLC method offers high resolution and a short run time, making it ideal for high-throughput analysis in a drug development and quality control environment.
Experimental
Instrumentation and Consumables
-
UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Waters ACQUITY UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm).[4]
-
Data Acquisition and Processing: Empower 3 Chromatography Data Software.
-
Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), and Milli-Q water.
Chromatographic Conditions
A summary of the UPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | ACQUITY UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% v/v Formic acid in Milli-Q water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Time (min) |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 258 nm[4] |
| Run Time | 12 minutes[4] |
Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Afatinib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a final concentration of 100 µg/mL.
-
Sonication may be used to ensure complete dissolution.
Impurity Stock Solution Preparation:
-
Prepare individual stock solutions of known Afatinib impurities at a concentration of 100 µg/mL in the same diluent.
Spiked Sample Preparation (for method development and validation):
-
Prepare a solution of Afatinib at a concentration of 1 mg/mL.
-
Spike this solution with the impurity stock solutions to achieve a final impurity concentration of 0.1% with respect to the Afatinib concentration.
Sample Preparation (for dosage forms):
-
For tablets, grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to one tablet's strength and transfer it to a volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to the final volume to achieve a target concentration of 1 mg/mL of Afatinib.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Studies Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Afatinib.[4][5]
-
Acid Hydrolysis: Treat the Afatinib solution with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the Afatinib solution with 0.1 N NaOH at 60°C for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the Afatinib solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Afatinib drug substance to 105°C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the Afatinib solution to UV light (254 nm) and visible light for 48 hours.
Results and Discussion
The developed UPLC method successfully separated Afatinib from its known impurities and degradation products within a 12-minute run time. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the degradation products being well-resolved from the main Afatinib peak, confirming the stability-indicating nature of the method.[4][5]
Quantitative Data Summary
The following table summarizes the validation parameters of a representative UPLC method for Afatinib and its impurities.
| Parameter | Result |
| Linearity (µg/mL) | 0.05 - 2.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 |
Visualizations
Caption: Experimental workflow for the UPLC analysis of Afatinib impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. joac.info [joac.info]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Afatinib Impurity C in Bulk Drug Substance by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afatinib is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[] It is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[][2] The quality and safety of the active pharmaceutical ingredient (API) are paramount, necessitating strict control over any impurities.[3] Afatinib Impurity C, identified as a degradation product of Afatinib, must be accurately monitored to ensure the purity and stability of the final drug product.[4]
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Afatinib Impurity C in bulk Afatinib drug substance. The method is designed for use in quality control and stability testing environments.
Chemical Structures
-
Afatinib: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[2]
-
Afatinib Impurity C: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[4][5]
Afatinib and Impurity C are stereoisomers, specifically diastereomers, with the same molecular weight (485.94 g/mol ), necessitating chromatographic separation for accurate quantification.[5][6]
Experimental Protocols
1. Instrumentation A high-performance liquid chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chemicals and Reagents
-
Afatinib Reference Standard (Purity >99.5%)
-
Afatinib Impurity C Reference Standard (Purity >99.0%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
3. Chromatographic and Mass Spectrometric Conditions
The operational parameters for the LC-MS/MS system are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| Afatinib | 486.9 | 371.1 (Quantifier) | 80 V | 35 V |
| 486.9 | 112.1 (Qualifier) | 80 V | 45 V | |
| Afatinib Impurity C | 486.9 | 371.1 (Quantifier) | 80 V | 35 V |
| | 486.9 | 112.1 (Qualifier) | 80 V | 45 V |
4. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Afatinib Impurity C reference standard in 100 mL of diluent.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Test Sample Preparation (1 mg/mL of Afatinib): Accurately weigh and dissolve 25 mg of Afatinib bulk drug substance in 25 mL of diluent. Sonicate if necessary to ensure complete dissolution. Further dilutions may be required to fit within the calibration range.
Method Validation Summary
The analytical method was validated according to ICH guidelines. A summary of the validation results is presented below.
Table 4: Method Validation Data
| Parameter | Result |
|---|---|
| Linearity (Range) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18) | < 8% |
| Accuracy (% Recovery) | 95.6% - 104.5% |
| Specificity | No interference observed from Afatinib or other related impurities at the retention time of Impurity C. |
Visualizations
Afatinib Mechanism of Action
Afatinib acts as an irreversible blocker of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[7][8] This inhibition blocks downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation and survival.[9][10]
References
- 2. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. syncsci.com [syncsci.com]
- 4. veeprho.com [veeprho.com]
- 5. Afatinib Impurity C - Protheragen [protheragen.ai]
- 6. Afatinib Impurity C - SRIRAMCHEM [sriramchem.com]
- 7. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Chiral Separation of Afatinib Isomers
These application notes provide a comprehensive guide for the chiral separation of Afatinib isomers, tailored for researchers, scientists, and professionals involved in drug development and quality control.
Afatinib, an irreversible inhibitor of the ErbB family of receptors, is a chiral molecule. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the development of a reliable stereoselective analytical method for the separation and quantification of Afatinib enantiomers is crucial for ensuring its quality, safety, and efficacy.
Chromatographic Method for Chiral Separation
This section details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Afatinib.
Instrumentation and Conditions:
The separation is achieved on a polysaccharide-based chiral stationary phase (CSP), specifically the Chiralcel OD-H column. Polysaccharide-based CSPs are known for their broad applicability in resolving a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Experimental Protocols
2.1. Standard Solution Preparation:
-
Prepare a stock solution of racemic Afatinib in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions at the desired concentrations for calibration curves and system suitability tests.
2.2. Sample Preparation:
-
For drug substance analysis, dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
For drug product analysis (e.g., tablets), grind the tablets to a fine powder. Extract a known amount of the powder with the mobile phase, sonicate for 15 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.
2.3. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Theoretical Plates (N) | > 2000 for both enantiomer peaks |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
2.4. Analysis Workflow:
Caption: Workflow for the chiral HPLC analysis of Afatinib.
Afatinib's Mechanism of Action: Signaling Pathway
Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. By binding covalently to the kinase domains of these receptors, Afatinib blocks downstream signaling pathways, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.
Caption: Simplified signaling pathway inhibited by Afatinib.
This document provides a foundational protocol for the chiral separation of Afatinib. For regulatory submissions, further validation according to ICH guidelines is required. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.
Application Notes & Protocols: Quantitative Analysis of Afatinib Impurity C
These application notes provide a comprehensive guide for the quantitative analysis of Afatinib Impurity C, a critical quality attribute in the manufacturing and quality control of the targeted cancer therapeutic, Afatinib. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Afatinib is an irreversible ErbB family blocker used in the treatment of non-small cell lung cancer. As with any pharmaceutical active ingredient, the presence of impurities must be carefully controlled to ensure the safety and efficacy of the drug product. Afatinib Impurity C is a known related substance that requires precise and accurate quantification. This document outlines a validated Ultra-Performance Liquid Chromatography (UPLC) method for this purpose.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the quantitative determination of Afatinib Impurity C.
Materials and Reagents
-
Afatinib Impurity C reference standard
-
Afatinib drug substance/product sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Formic acid (AR grade)
-
Purified water (Milli-Q or equivalent)
Equipment
-
UPLC system with a photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Chromatographic Conditions
A stability-indicating UPLC method has been developed for the determination of Afatinib and its degradation products, including Impurity C.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2.0 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 2 | 95 | 5 |
| 12 | 20 | 80 |
| 15 | 20 | 80 |
| 15.1 | 95 | 5 |
| 20 | 95 | 5 |
Preparation of Solutions
-
Buffer Preparation (0.01 M Ammonium Acetate): Dissolve 0.77 g of ammonium acetate in 1000 mL of purified water and adjust the pH to 4.5 with formic acid.
-
Standard Stock Solution of Afatinib Impurity C: Accurately weigh and dissolve an appropriate amount of Afatinib Impurity C reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Afatinib drug substance or a crushed tablet equivalent in methanol to obtain a final concentration of approximately 1000 µg/mL of Afatinib.
-
Spiked Sample Solution (for validation): Spike the sample solution with the standard stock solution of Impurity C to achieve a known concentration for accuracy and precision assessments.
Method Validation Summary
The described UPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters for Afatinib Impurity C are summarized below.
Table 2: Method Validation Data for Afatinib Impurity C
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.05 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | The method is specific and selective for the analyte in the presence of Afatinib and other impurities. |
System Suitability
Before commencing any analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor for Afatinib Peak: Not more than 1.5.
-
Theoretical Plates for Afatinib Peak: Not less than 2000.
-
%RSD for replicate injections: Not more than 2.0% for the peak area of Afatinib Impurity C.
Diagrams
Experimental Workflow
Caption: Workflow for the quantitative analysis of Afatinib Impurity C.
Afatinib Signaling Pathway
Caption: Simplified signaling pathway inhibited by Afatinib.
This application note provides a detailed protocol for the development and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Afatinib and its related substances. This method is suitable for quality control and stability testing of Afatinib in bulk drug and pharmaceutical formulations.
Introduction to Afatinib
Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, which includes the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth-factor Receptor 2 (HER2), and HER4. It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The manufacturing process and degradation of Afatinib can lead to the formation of related substances or impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Developing a robust, stability-indicating analytical method is therefore critical for pharmaceutical quality control.
Afatinib's Mechanism of Action: ErbB Signaling Pathway
Afatinib exerts its therapeutic effect by covalently binding to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of their signaling pathways. This blockade prevents downstream signaling cascades that promote tumor cell proliferation, growth, and survival.
Caption: Afatinib irreversibly inhibits ErbB family receptors.
Analytical Method Development Workflow
The development of a stability-indicating method involves a systematic process to select and optimize chromatographic conditions. The goal is to achieve adequate separation of the main drug substance from all potential process-related impurities and degradation products.
Caption: Workflow for stability-indicating method development.
Experimental Protocols
Instrumentation and Materials
-
Chromatograph: HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium acetate, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.
-
Reference Standards: Afatinib and known related substances.
Standard and Sample Preparation
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Afatinib): Accurately weigh and dissolve 25 mg of Afatinib reference standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.
-
Working Standard Solution: Dilute the stock solution to a final concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the sample (e.g., from powdered tablets) to achieve a final theoretical concentration of 50 µg/mL of Afatinib.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Forced Degradation Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. A sample solution of Afatinib (approx. 500 µg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 80 °C for 30 minutes.
-
Oxidative Degradation: Treat with 10% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Note: After degradation, samples are neutralized (if necessary) and diluted to the working concentration.
Data and Results
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution (Rs) | > 2.0 between Afatinib and the closest eluting peak |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products (DP) Observed |
| Acid (0.1 M HCl) | ~12% | DP-1, DP-2 |
| Base (0.1 M NaOH) | ~15% | DP-3, DP-4 |
| Oxidative (10% H₂O₂) | ~18% | DP-5 (N-oxide) |
| Thermal (105 °C) | ~5% | Minor degradation observed |
| Photolytic | ~8% | DP-6 |
Note: The percentage of degradation and the specific degradation products (DP) are illustrative and will depend on the exact experimental conditions.
Table 3: Known Related Substances and Typical Retention Data
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) |
| Afatinib | ~9.5 | 1.00 |
| Impurity A | ~7.2 | 0.76 |
| Impurity B | ~8.8 | 0.93 |
| Afatinib Dimer | ~14.5 | 1.53 |
Conclusion
The described RP-HPLC method is precise, accurate, and stability-indicating for the determination of Afatinib and its related substances. The method successfully separates the main component from its process-related impurities and degradation products generated under various stress conditions. This application note provides a comprehensive framework for researchers and drug development professionals to implement a robust quality control strategy for Afatinib. The method should be fully validated according to ICH guidelines before its implementation in a regulated environment.
Application Notes and Protocols for Forced Degradation Studies of Afatinib and Its Impurities
These application notes provide a comprehensive overview of the forced degradation of Afatinib, with a focus on the identification and quantification of its degradation products. The provided protocols are intended for researchers, scientists, and drug development professionals involved in stability testing and impurity profiling of pharmaceutical substances.
Afatinib: Mechanism of Action
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. By binding to these receptors, Afatinib blocks the signaling pathways responsible for cell proliferation, growth, and survival, which is crucial in the treatment of certain types of cancer, particularly non-small cell lung cancer.
Caption: Signaling pathway inhibited by Afatinib.
Forced Degradation Studies of Afatinib
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the degradation pathways of the drug.
Experimental Workflow for Forced Degradation
The typical workflow for a forced degradation study involves subjecting the drug substance to various stress conditions and then analyzing the resulting samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Afatinib forced degradation studies.
Summary of Afatinib Degradation
Afatinib is found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it shows more stability under neutral, thermal, and photolytic stress. The primary degradation pathway involves the hydrolysis of the acrylamide moiety of the Afatinib molecule. While the term "Impurity C" is not universally standardized in the literature for a specific Afatinib degradant, the major degradation products are well-documented.
| Stress Condition | Reagent / Condition | Time (hours) | Temperature | % Degradation of Afatinib | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 8 | 80°C | ~14.9% | Product formed by hydrolysis of the terminal acrylamide group. |
| Base Hydrolysis | 0.1 M NaOH | 2 | 80°C | ~12.6% | Product formed by hydrolysis of the terminal acrylamide group. |
| Oxidative | 30% H₂O₂ | 24 | Room Temp | ~18.2% | N-oxide products. |
| Thermal | Solid Drug Substance | 48 | 105°C | ~1.3% | Minimal degradation observed. |
| Photolytic | Solid Drug Substance | 7 days | 1.2 million lux hours | ~0.8% | Minimal degradation observed. |
Note: The percentage of degradation can vary based on the precise experimental conditions.
Protocols
Protocol for Forced Degradation of Afatinib
This protocol outlines the general procedure for conducting forced degradation studies on Afatinib.
1. Materials:
-
Afatinib reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Water (HPLC grade)
2. Procedure:
-
Acid Degradation:
-
Dissolve Afatinib in methanol to prepare a stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to the final concentration for HPLC analysis.
-
-
Base Degradation:
-
Dissolve Afatinib in methanol to prepare a stock solution.
-
Add an equal volume of 0.1 M NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase to the final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve Afatinib in methanol.
-
Add 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid Afatinib powder in a hot air oven at 105°C for 48 hours.
-
After the specified time, allow the sample to cool.
-
Dissolve the sample in the mobile phase to the final concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid Afatinib powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the sample in the mobile phase to the final concentration for HPLC analysis.
-
Protocol for Stability-Indicating HPLC Method
This reversed-phase HPLC (RP-HPLC) method is suitable for the separation and quantification of Afatinib from its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phase components.
-
Set up the HPLC system with the specified parameters.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples (from the forced degradation studies) into the chromatograph.
-
Record the chromatograms and calculate the percentage of degradation by comparing the peak area of Afatinib in the stressed samples to that of an unstressed reference solution. Peak purity of the Afatinib peak should be checked using a photodiode array (PDA) detector to ensure the method is stability-indicating.
-
Troubleshooting & Optimization
Technical Support Center: Resolving Afatinib and Impurity C Peaks in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the HPLC analysis of Afatinib, specifically in resolving the main active pharmaceutical ingredient (API) from Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is Afatinib Impurity C and why is its resolution important?
Afatinib Impurity C is a known degradation product of Afatinib.[1] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the drug product. Regulatory agencies require the monitoring and control of impurities in pharmaceutical products. Co-elution of Impurity C with the Afatinib peak can lead to inaccurate quantification of the API and potentially mask the presence of this impurity, leading to non-compliance and potential safety concerns.
Q2: We are observing poor resolution or co-elution of Afatinib and an impurity suspected to be Impurity C. What are the initial steps to troubleshoot this issue?
When facing co-elution, a systematic approach is crucial. Start by verifying your system's performance and then move to method-specific parameters.
-
System Suitability Check: Ensure your HPLC system meets the performance criteria outlined in your validated method. Check for peak shape, tailing factor, and theoretical plates of the Afatinib peak.
-
Column Health: An aging or contaminated column is a common cause of resolution loss. Flush the column with a strong solvent or, if necessary, replace it.
-
Mobile Phase Preparation: Double-check the pH, composition, and preparation of your mobile phase. Inaccurate pH or buffer concentration can significantly impact the retention and selectivity of ionizable compounds like Afatinib.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent to avoid peak distortion.
Q3: How does the mobile phase pH affect the separation of Afatinib and Impurity C?
The pH of the mobile phase is a critical parameter for achieving separation of ionizable compounds like Afatinib. The retention of such compounds on a reversed-phase column is highly dependent on their ionization state.
-
At low pH (e.g., pH 3.0-4.0): Afatinib, which is basic, will be protonated and may exhibit different retention behavior compared to its neutral form.
-
At higher pH (e.g., pH > 7.0): The ionization state of both Afatinib and Impurity C will change, which can significantly alter their interaction with the stationary phase and, consequently, the selectivity of the separation.
A methodical approach to optimizing pH is to screen a range of pH values (e.g., from 3.0 to 7.0, if compatible with the column) to find the optimal selectivity for the Afatinib and Impurity C pair.
Troubleshooting Guide: Resolving Co-eluting Peaks of Afatinib and Impurity C
This guide provides a step-by-step approach to resolving the co-elution of Afatinib and Impurity C.
Initial Assessment
Before modifying the HPLC method, it's essential to confirm that the issue is not related to the instrument or column health.
-
Symptom: Poor resolution or complete co-elution of the Afatinib and Impurity C peaks.
-
Initial Checks:
-
Confirm system suitability parameters are met.
-
Inspect the column for signs of degradation or high backpressure.
-
Verify the correct preparation of the mobile phase and sample diluent.
-
Method Optimization Strategies
If the initial checks do not resolve the issue, the following method parameters can be adjusted to improve resolution. It is recommended to change one parameter at a time to understand its effect.
1. Mobile Phase pH Adjustment
The ionization state of Afatinib and its impurities is highly sensitive to pH. A small change in pH can significantly impact selectivity.
-
Action: Adjust the mobile phase pH by ±0.2 units and observe the effect on the resolution. For example, if your current method uses a phosphate buffer at pH 3.0, try preparing mobile phases at pH 2.8 and 3.2.
-
Rationale: Altering the pH changes the charge of the analytes, which in turn affects their interaction with the C18 stationary phase, potentially leading to differential retention and improved separation.
2. Organic Modifier Selection and Composition
The type and concentration of the organic solvent in the mobile phase influence the retention and selectivity of the separation.
-
Action:
-
Change the Organic Modifier: If using acetonitrile, consider switching to methanol, or vice-versa.
-
Adjust the Gradient Profile: If using a gradient method, modify the slope of the gradient, especially around the elution time of the critical pair. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
-
Rationale: Acetonitrile and methanol have different selectivities for many compounds. Changing the organic modifier can alter the elution order or increase the separation between Afatinib and Impurity C.
3. Column Chemistry
If optimizing the mobile phase does not provide adequate resolution, changing the stationary phase chemistry may be necessary.
-
Action:
-
Alternative C18 Columns: Try a C18 column from a different manufacturer or with a different bonding chemistry (e.g., end-capped, polar-embedded).
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like Afatinib and its impurities.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be effective in separating structurally similar compounds.[2][3]
-
-
Rationale: Different stationary phases provide different retention mechanisms, which can be exploited to achieve the desired separation.
Experimental Protocols
Below are examples of HPLC methods that can be used as a starting point for the analysis of Afatinib and its impurities.
Method 1: Reversed-Phase HPLC with C18 Column
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with o-phosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v) |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method is a general-purpose reversed-phase method that can be a good starting point. The gradient can be optimized to improve the resolution of Afatinib and Impurity C.[4]
Method 2: UPLC Method with PFP Column for Impurity Profiling
| Parameter | Condition |
| Column | Acquity UPLC HSS PFP, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% v/v Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of all known impurities |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 258 nm |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
This UPLC method utilizes a PFP column for enhanced selectivity and is suitable for resolving multiple impurities.[3]
Data Presentation
The following table summarizes typical chromatographic parameters for different published methods for Afatinib analysis. This can serve as a reference for method development and troubleshooting.
| Parameter | Method A | Method B | Method C |
| Column Type | C18 | X-Terra RP-8 | Chiralpak-IE |
| Column Dimensions | 100 mm x 4.6 mm, 2.5 µm | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol and 0.1% Triethylamine in Water (pH 3.3) | Acetonitrile, Methanol, and Phosphate Buffer (pH 3.0) | Methanol, MTBE, and Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection Wavelength | 256 nm | 258 nm | 254 nm |
| Reference | [4] | [5] |
Mandatory Visualization
Caption: Troubleshooting workflow for resolving Afatinib and Impurity C peaks.
References
Technical Support Center: Afatinib Impurity C Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of Afatinib Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is Afatinib Impurity C?
Afatinib Impurity C is a known degradation product of Afatinib.[1] Its chemical name is (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.[2][3][4][5]
Q2: Why am I observing poor peak shape (e.g., tailing) for Afatinib Impurity C?
Poor peak shape, particularly peak tailing, for basic compounds like Afatinib and its impurities in reverse-phase HPLC is often attributed to secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based column packing material.[6][7][8] Other contributing factors can include inappropriate mobile phase pH, column overload, or issues with the sample solvent.[6][9]
Q3: How does the mobile phase pH affect the peak shape of Afatinib Impurity C?
The mobile phase pH plays a critical role in controlling the ionization state of the analyte.[10] For a basic compound like Afatinib Impurity C, a low pH (typically 2-3 units below the pKa of the analyte) will ensure the compound is in its protonated, more polar form, which can minimize secondary interactions with silanols and improve peak shape.[6][11][12][13][14] Conversely, at a higher pH, the basic compound may be in a neutral form, leading to stronger interactions with the stationary phase and potentially better retention but also an increased risk of tailing if silanol interactions are not controlled.[12][13]
Q4: Can the choice of HPLC column impact the analysis of Afatinib Impurity C?
Yes, the choice of column is critical. Modern, high-purity silica columns with low residual silanol activity are recommended.[15] Columns with end-capping or those specifically designed for the analysis of basic compounds, such as those with polar-embedded or charged surface technologies, can significantly improve peak shape.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for Afatinib Impurity C.
Initial Assessment
-
Quantify the Peak Asymmetry: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a tailing issue that should be addressed.[6]
-
Review System Suitability: Check if the issue is specific to Afatinib Impurity C or if all peaks in the chromatogram are exhibiting poor shape. If all peaks are affected, it may indicate a system-wide issue such as a column void or extra-column volume.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving Afatinib Impurity C peak shape.
Experimental Protocols
General Chromatographic Method for Afatinib and Its Impurities
The following is a representative HPLC method that can be used as a starting point for the analysis of Afatinib and its impurities. Optimization may be required based on the specific instrumentation and column used.
-
Column: A C18 column with high purity silica and end-capping is recommended (e.g., Agilent Eclipse Plus C18, 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate buffer, pH adjusted to 6.7 (or another suitable pH, see troubleshooting table).
-
B: Acetonitrile
-
-
Gradient Program: A gradient elution is typically employed to separate Afatinib from its degradation products. The specific gradient will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength determined by the UV spectrum of Afatinib and its impurities.
-
Injection Volume: 10 µL
Data Presentation
Troubleshooting Guide: Quantitative Parameters
| Parameter | Issue | Recommended Action | Expected Outcome |
| Mobile Phase pH | Peak tailing due to silanol interactions. | Adjust pH to be at least 2 units below the pKa of Afatinib Impurity C. A starting range of pH 2.5-3.5 is often effective for basic compounds.[6] | Protonation of silanol groups and the basic analyte, reducing secondary interactions and improving peak symmetry. |
| Buffer Strength | Poor peak shape and retention time variability. | Increase the buffer concentration to 20-50 mM.[6] | Improved buffering capacity, leading to more consistent retention and peak shape. |
| Organic Modifier | Broad peaks or long retention times. | Increase the percentage of the organic modifier (e.g., Acetonitrile) in the mobile phase.[6] | Sharper peaks and reduced analysis time. |
| Sample Solvent | Peak distortion or fronting. | Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[7] | Symmetrical peak shape. |
| Injection Volume | Peak fronting or tailing due to overload. | Reduce the injection volume or dilute the sample.[6] | Restoration of a symmetrical peak shape. |
Relationship between Afatinib and Impurity C
Afatinib Impurity C is a degradation product of Afatinib. The diagram below illustrates this relationship.
Caption: Degradation pathway of Afatinib to Afatinib Impurity C.
References
- 1. veeprho.com [veeprho.com]
- 2. Afatinib Impurity C | CAS No- 945553-91-3 | Simson Pharma Limited [br.simsonpharma.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. alentris.org [alentris.org]
- 5. Afatinib Impurity C - Protheragen [protheragen.ai]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Afatinib Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Afatinib and its impurities via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Co-elution of Afatinib Impurities
Question: We are observing co-elution of an unknown impurity with the main Afatinib peak in our HPLC analysis. How can we resolve this?
Answer:
Co-elution of impurities with the active pharmaceutical ingredient (API) is a common challenge in HPLC analysis. Here is a systematic approach to troubleshoot and resolve this issue:
1. Method Optimization:
The first step is to systematically optimize your HPLC method parameters. The goal is to alter the selectivity of your chromatographic system to achieve separation.
-
Mobile Phase Modification:
-
pH Adjustment: The retention of ionizable compounds like Afatinib and its impurities is highly dependent on the pH of the mobile phase. A slight adjustment in the pH can significantly alter the retention times and potentially resolve co-eluting peaks. It is recommended to evaluate a pH range around the pKa values of Afatinib and its potential impurities.
-
Organic Modifier: If you are using a common organic modifier like acetonitrile, consider switching to or creating a ternary mixture with methanol. The different solvent properties can induce changes in selectivity.
-
Buffer Concentration: Varying the buffer concentration can influence peak shape and retention, which might aid in separation.
-
-
Column Chemistry:
-
If you are using a standard C18 column, consider switching to a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivities due to alternative interaction mechanisms like pi-pi interactions.
-
-
Temperature:
-
Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution. It is advisable to study the effect of temperature in a range such as 25°C to 40°C.
-
2. Forced Degradation Studies:
To understand the nature of the co-eluting impurity, performing forced degradation studies on Afatinib is crucial. This involves subjecting Afatinib to various stress conditions to intentionally generate degradation products.
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1M HCl) and bases (e.g., 0.1M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance.
-
Photolytic Degradation: Exposing the drug substance to UV light.
-
By analyzing the chromatograms from these stressed samples, you can identify the retention times of known degradation products and check if any of them correspond to the co-eluting impurity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Afatinib?
A1: Common impurities of Afatinib can be broadly categorized as process-related impurities (from synthesis) and degradation products. Some of the known related substances include:
-
Impurity A: (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
-
Impurity B: N-(4-((3-chloro-4-fluorophenyl)amino)-7-fluoroquinazolin-6-yl)-4-(dimethylamino)but-2-enamide
-
Impurity C: 4-(dimethylamino)-N-(4-((3-ethynylphenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide
The structures and properties of these impurities influence their chromatographic behavior.
Q2: We are experiencing peak tailing with the Afatinib peak. What could be the cause and how can we fix it?
A2: Peak tailing for a basic compound like Afatinib is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., around 2.5-3.5) to keep Afatinib protonated, which can reduce silanol interactions.
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the active sites on the stationary phase.
-
Column Choice: Using a column with end-capping or a base-deactivated stationary phase is highly recommended for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: Can you provide a starting HPLC method for the analysis of Afatinib and its impurities?
A3: A good starting point is a reverse-phase HPLC method. The following is a general-purpose method that can be optimized further:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Example Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Experimental Protocols
Protocol 1: HPLC Method for Afatinib and Impurities
This protocol outlines a typical reversed-phase HPLC method for the separation of Afatinib from its related substances.
-
Preparation of Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Preparation of Mobile Phase B: Use HPLC grade acetonitrile.
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Afatinib reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Preparation of Sample Solution: Prepare the sample solution containing Afatinib and its potential impurities in the same diluent as the standard solution.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters listed in the table above (or your optimized method).
-
Injection and Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the Afatinib peak.
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: General experimental workflow for HPLC analysis.
Technical Support Center: Optimizing Mobile Phase for Afatinib Impurity Analysis
Welcome to the technical support center for the analysis of Afatinib and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to mobile phase optimization for HPLC and UPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Afatinib and its impurities, with a focus on mobile phase optimization.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) for Afatinib or Impurities | Secondary interactions between basic amine groups on Afatinib and active sites on the silica-based column packing. | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate buffer). This ensures that the amine functionalities are protonated, reducing their interaction with the stationary phase. 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1%), into the mobile phase. TEA can mask the active sites on the stationary phase, improving peak shape.[1] 3. Use a Different Column: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity and reduce tailing for basic compounds.[2] |
| Poor Resolution Between Afatinib and Impurities | Insufficient selectivity of the mobile phase or stationary phase. | 1. Optimize Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Acetonitrile generally provides sharper peaks, while methanol can offer different selectivity. Try different ratios of the organic modifier to the aqueous phase. 2. Adjust pH: Small changes in the mobile phase pH can significantly alter the retention times of ionizable impurities, thereby improving resolution. 3. Gradient Elution: Implement a gradient elution program. Start with a lower percentage of the organic phase to retain early-eluting impurities and gradually increase the organic content to elute Afatinib and more hydrophobic impurities. 4. Change Stationary Phase: If resolution issues persist, switch to a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or PFP).[2] |
| Co-elution of Impurities | Similar retention behavior of two or more impurities under the current chromatographic conditions. | 1. Modify Mobile Phase Composition: A slight change in the mobile phase composition, such as the type or concentration of the buffer or the organic modifier, can alter the selectivity and resolve the co-eluting peaks. 2. Temperature Optimization: Adjusting the column temperature can influence the retention behavior of different compounds to varying extents, potentially leading to separation. 3. Evaluate Different Columns: Test columns with different selectivities to achieve the desired separation. |
| Baseline Noise or Drift | Mobile phase issues such as inadequate degassing, contamination, or improper mixing. | 1. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser or by sonication. 2. Use High-Purity Solvents and Reagents: Contaminants in the mobile phase can lead to baseline issues. Use HPLC-grade solvents and freshly prepared buffers. 3. Premix Mobile Phase: If using an isocratic method, premixing the mobile phase components can sometimes lead to a more stable baseline compared to online mixing. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | 1. Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate. 3. Control Column Temperature: Use a column oven to maintain a stable temperature throughout the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase development for Afatinib impurity analysis?
A1: A good starting point is a reversed-phase method using a C18 column. For the mobile phase, begin with a gradient elution using a buffered aqueous phase (pH 3.0-4.0, e.g., with phosphate or formate buffer) and an organic modifier like acetonitrile or methanol. A common starting gradient could be 10-90% organic over 20-30 minutes. The detection wavelength for Afatinib is typically around 258 nm.[2][3]
Q2: How does the pH of the mobile phase affect the analysis of Afatinib and its impurities?
A2: The pH of the mobile phase is a critical parameter. Afatinib is a basic compound with multiple amine functional groups.[4] At a low pH (e.g., 2.5-3.5), these amines will be protonated, leading to better peak shape and retention on a reversed-phase column. The ionization state of the impurities will also be affected by pH, so adjusting the pH is a powerful tool for optimizing selectivity and resolution.
Q3: What are the common degradation pathways for Afatinib, and how can I ensure my method is stability-indicating?
A3: Afatinib is known to degrade under hydrolytic (acidic and basic) and oxidative conditions.[2][3] To ensure your method is stability-indicating, you must perform forced degradation studies. This involves subjecting Afatinib to stress conditions (e.g., acid, base, peroxide, heat, and light) and demonstrating that the resulting degradation products are well-separated from the parent drug and from each other. The peak purity of Afatinib should also be assessed to confirm that no degradation products are co-eluting.
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: The choice between acetonitrile and methanol can impact selectivity. Acetonitrile often provides sharper peaks and lower backpressure. Methanol, on the other hand, can offer different selectivity due to its protic nature and may be beneficial for resolving certain impurities. It is recommended to screen both solvents during method development to determine which provides the best separation for your specific sample.
Q5: What type of column is best suited for Afatinib impurity analysis?
A5: A C18 column is the most common choice and a good starting point. However, if you face challenges with peak shape or resolution, consider columns with alternative stationary phases. A pentafluorophenyl (PFP) column, for instance, can provide unique selectivity for aromatic and basic compounds like Afatinib and its impurities.[2] For chiral impurities, a specialized chiral column such as CHIRALPAK-IE is necessary.[5]
Experimental Protocols
Protocol 1: RP-HPLC Method for Afatinib and Impurities
This protocol is a general-purpose method for the separation of Afatinib and its related substances.
-
Instrumentation: HPLC with UV/DAD detector
-
Column: C18, 100 mm x 4.6 mm, 2.5 µm particle size
-
Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 3.3 with phosphoric acid
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) % Mobile Phase B 0 35 10 65 15 65 16 35 | 20 | 35 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 256 nm
-
Injection Volume: 10 µL
-
Diluent: Methanol
Protocol 2: UPLC Method for Rapid Analysis of Afatinib and Impurities
This protocol is suitable for high-throughput analysis and is stability-indicating.
-
Instrumentation: UPLC with UV/DAD detector
-
Column: Acquity UPLC HSS PFP, 100 mm x 2.1 mm, 1.8 µm particle size[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 8 80 10 80 10.1 10 | 12 | 10 |
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Detection Wavelength: 258 nm[2]
-
Injection Volume: 2 µL
-
Diluent: Acetonitrile:Water (50:50)
Visualizations
Caption: Afatinib signaling pathway inhibition.
Caption: Workflow for mobile phase optimization.
References
preventing degradation of Afatinib Impurity C during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Afatinib Impurity C during its analysis.
Troubleshooting Guide: Preventing Degradation of Afatinib Impurity C
Afatinib Impurity C, with the chemical name (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, can be susceptible to degradation during analytical procedures.[1][2][3] This guide addresses common issues and provides solutions to ensure accurate quantification.
| Problem | Potential Cause | Recommended Solution |
| Decreased peak area or disappearance of Afatinib Impurity C peak over time in prepared samples. | Hydrolysis of the butenamide moiety: The butenamide functional group in Afatinib Impurity C can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. | - Maintain the pH of the sample diluent and mobile phase within a neutral to slightly acidic range (pH 3-7). - Use buffers such as ammonium acetate or phosphate buffer to maintain a stable pH.[4][5][6] - Analyze samples as soon as possible after preparation. If storage is necessary, keep samples at a reduced temperature (2-8 °C) and protected from light. |
| Appearance of new, unknown peaks close to the Afatinib Impurity C peak. | Isomerization or degradation: Exposure to light or certain solvents might cause isomerization around the double bond of the butenamide chain or degradation of the molecule. | - Prepare and store samples in amber vials to protect them from light. - Use a well-validated, stability-indicating method with a robust stationary phase (e.g., C18) that can effectively separate the impurity from its potential degradants.[6][7] |
| Inconsistent peak shape or tailing for Afatinib Impurity C. | Interaction with stationary phase or inappropriate mobile phase composition: The presence of secondary amines and other polar groups can lead to interactions with residual silanols on the HPLC column, causing peak tailing. | - Use a high-purity, end-capped C18 column. - Incorporate a small amount of a competing base, such as triethylamine (TEA), in the mobile phase to mask silanol interactions.[8] - Optimize the organic modifier (e.g., acetonitrile, methanol) concentration in the mobile phase to achieve better peak symmetry. |
| Variability in quantitative results between different analytical runs. | Inconsistent instrument conditions or sample handling: Fluctuations in column temperature, mobile phase preparation, or injection volume can lead to variable results. | - Employ a column oven to maintain a consistent temperature throughout the analysis.[7] - Ensure the mobile phase is freshly prepared, degassed, and well-mixed. - Use a calibrated autosampler for precise and reproducible injection volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Afatinib Impurity C and which functional groups are most susceptible to degradation?
A1: Afatinib Impurity C is (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.[1][2] The most labile functional group is the α,β-unsaturated amide (butenamide) moiety, which can be prone to hydrolysis at non-neutral pH. The tertiary amine and the ether linkage are generally more stable under typical reversed-phase HPLC conditions.
Q2: What is the recommended pH range for the mobile phase to ensure the stability of Afatinib Impurity C?
A2: To minimize hydrolysis of the butenamide group, a slightly acidic to neutral pH range of 3 to 7 is recommended for the mobile phase.[4][5] Several validated methods for Afatinib and its impurities utilize mobile phases with additives like formic acid or ammonium acetate to control the pH in this range.[6][7]
Q3: How should I prepare my samples to minimize the degradation of Afatinib Impurity C before analysis?
A3: Dissolve and dilute your samples in a solvent that is compatible with your mobile phase and has a controlled pH. Use amber vials to protect the solution from light. It is best practice to analyze the samples immediately after preparation. If short-term storage is unavoidable, keep the vials in a cooled autosampler (e.g., 4 °C).
Q4: Can the choice of HPLC column affect the stability and analysis of Afatinib Impurity C?
A4: Yes, the choice of column is important. A high-quality, end-capped C18 column is a good starting point. For UPLC methods, columns like the Acquity UPLC HSS PFP have been shown to provide good separation for Afatinib and its impurities.[7] The key is to use a column that provides good peak shape and resolution, separating the impurity from the parent drug and any potential degradants.
Q5: Are there any specific detector settings that are optimal for the analysis of Afatinib Impurity C?
A5: A UV detector set at a wavelength of approximately 258 nm is suitable for the detection of Afatinib and its impurities, including Impurity C.[4][7] This wavelength corresponds to a UV maximum for Afatinib and provides good sensitivity.
Experimental Protocol: Stability-Indicating UPLC Method
This protocol describes a stability-indicating UPLC method for the analysis of Afatinib and its impurities, including Afatinib Impurity C.
Instrumentation and Columns
-
UPLC System: An Acquity UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Column: Acquity UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm).[7]
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% v/v Formic Acid in Milli-Q Water[7] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 258 nm[7] |
| Injection Volume | 2 µL |
| Run Time | 12 minutes[7] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 5 | 95 |
| 11.0 | 5 | 95 |
| 11.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Afatinib Impurity C reference standard in a diluent of 50:50 acetonitrile and water to achieve a known concentration.
-
Sample Solution: Prepare the test sample in the same diluent to a suitable concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Visualization
Caption: Troubleshooting workflow for preventing Afatinib Impurity C degradation.
References
- 1. Afatinib Impurity C - Protheragen [protheragen.ai]
- 2. Afatinib Impurity C | CAS No- 945553-91-3 | Simson Pharma Limited [simsonpharma.com]
- 3. Afatinib Impurity C - CAS - 945553-91-3 | Axios Research [axios-research.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
addressing matrix effects in Afatinib Impurity C quantification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects during the quantification of Afatinib Impurity C using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Afatinib Impurity C?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification of Afatinib Impurity C. Ion suppression, the more common issue, reduces the analyte's signal intensity, leading to underestimation of its concentration. Conversely, ion enhancement artificially increases the signal, causing overestimation. This variability compromises the accuracy, precision, and reproducibility of the analytical method.
Q2: What are the common sources of matrix effects in bioanalytical samples like plasma?
A2: The most prevalent sources of matrix effects in plasma are phospholipids and salts. Phospholipids are highly abundant in cell membranes and can co-extract with the analyte during sample preparation, often eluting in the same chromatographic region as many small molecule drugs and their impurities. Salts and other endogenous components can also alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, thereby affecting the analyte's signal.
Q3: How can I determine if my analysis of Afatinib Impurity C is affected by matrix effects?
A3: A standard method for assessing matrix effects is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix (containing no analyte) with the response of the analyte in a neat solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of the effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement. A post-column infusion experiment can also be used to identify specific regions in the chromatogram where matrix effects occur.
Q4: What is a suitable internal standard (IS) for Afatinib Impurity C quantification to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Afatinib Impurity C (e.g., ¹³C₆-Afatinib Impurity C). A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior. Therefore, it experiences the same degree of matrix effect as the analyte, allowing for accurate correction during data processing. If a SIL-IS is unavailable, a structural analog that is close in chemical properties and retention time may be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Problem: High variability in quality control (QC) sample results for Afatinib Impurity C.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effect | 1. Perform a matrix effect assessment using the post-extraction spike method with matrix from at least six different sources. 2. Calculate the Matrix Factor (MF) and the coefficient of variation (%CV). | An MF significantly different from 1.0 or a high %CV (>15%) confirms variable matrix effects. This necessitates improving the sample cleanup procedure. |
| Inadequate Sample Cleanup | 1. Switch from a simple protein precipitation (PPT) method to a more selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize the wash and elution steps in your SPE protocol to better remove interfering components like phospholipids. | Improved sample cleanliness will result in an MF closer to 1.0 and lower variability between different matrix lots, leading to more consistent QC results. |
| Suboptimal Chromatography | 1. Modify the chromatographic gradient to better separate Afatinib Impurity C from the region where ion suppression occurs (often where phospholipids elute). 2. Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18). | Improved chromatographic resolution will move the analyte peak away from co-eluting matrix components, minimizing their impact on ionization and improving reproducibility. |
Quantitative Data Summary
The following tables present illustrative data from a matrix effect assessment study comparing two common sample preparation methods.
Table 1: Matrix Effect Assessment using Post-Extraction Spike Method
| Sample Source | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spiked Plasma - PPT) | Matrix Factor (PPT) | Peak Area (Post-Extraction Spiked Plasma - SPE) | Matrix Factor (SPE) |
| Lot 1 | 150,234 | 88,638 | 0.59 | 141,220 | 0.94 |
| Lot 2 | 150,234 | 99,154 | 0.66 | 145,726 | 0.97 |
| Lot 3 | 150,234 | 76,619 | 0.51 | 138,215 | 0.92 |
| Lot 4 | 150,234 | 91,643 | 0.61 | 144,225 | 0.96 |
| Lot 5 | 150,234 | 103,662 | 0.69 | 148,732 | 0.99 |
| Lot 6 | 150,234 | 82,629 | 0.55 | 139,717 | 0.93 |
| Average | 150,234 | 90,391 | 0.60 | 142,973 | 0.95 |
| %CV | N/A | 11.8% | 11.8% | 2.8% | 2.8% |
-
Interpretation: The Protein Precipitation (PPT) method shows significant ion suppression (average MF = 0.60) and high variability. The Solid-Phase Extraction (SPE) method effectively removes interfering components, resulting in a negligible matrix effect (average MF = 0.95) and low variability.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Removal of Matrix Components
This protocol outlines a general procedure using a mixed-mode cation exchange SPE cartridge to extract Afatinib Impurity C from human plasma.
-
Cartridge Conditioning:
-
Add 1 mL of methanol to the SPE cartridge.
-
Add 1 mL of deionized water.
-
Add 1 mL of 50 mM ammonium formate buffer (pH 3.0).
-
Ensure the cartridge does not go dry between steps.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma sample by adding 20 µL of internal standard solution and 200 µL of 2% phosphoric acid. Vortex for 30 seconds.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to pull the sample through at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: Add 1 mL of methanol to remove phospholipids and other non-polar interferences. Dry the cartridge under high vacuum for 2 minutes.
-
-
Elution:
-
Elute Afatinib Impurity C and the internal standard by adding 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent analytical results.
Caption: High-level experimental workflow for sample analysis.
Caption: Conceptual diagram of ion suppression in the ESI source.
Technical Support Center: Afatinib Impurity Identification via High-Resolution Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing high-resolution mass spectrometry (HRMS) for the identification and characterization of impurities in Afatinib.
Frequently Asked Questions (FAQs)
Q1: Why is High-Resolution Mass Spectrometry (HRMS) the preferred method for analyzing Afatinib impurities? A1: High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of unknown impurities, which is a critical step in their structural elucidation. When coupled with liquid chromatography (LC), LC-HRMS enables the separation of impurities from the active pharmaceutical ingredient (API) and from each other, providing mass and retention time information simultaneously.
Q2: What are the common degradation pathways for Afatinib? A2: Afatinib is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic environments. The primary degradation pathways involve hydrolysis of the acrylamide group and modifications to the morpholine ring.
Q3: How are forced degradation studies performed for Afatinib? A3: Forced degradation studies are conducted to intentionally degrade the Afatinib sample to generate potential impurities that could form under storage or handling conditions. These studies typically involve exposing a solution of Afatinib to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as:
-
Acidic Hydrolysis: Using acids like 0.1 M HCl.
-
Basic Hydrolysis: Using bases like 0.1 M NaOH.
-
Oxidative Degradation: Using reagents like 3-30% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heating the sample.
-
Photolytic Stress: Exposing the sample to UV or fluorescent light.
Q4: What are some of the known impurities of Afatinib? A4: Several degradation products of Afatinib have been identified. A key impurity is the one formed by the hydrolysis of the terminal acrylamide group, often referred to as DP-IV (m/z 414.1721). Other impurities arise from reactions involving the but-2-enoyl-amino group. A summary of known degradation products is provided in the table below.
Identified Afatinib Degradation Products
| Impurity ID | m/z (experimental) | Molecular Formula | Proposed Structure/Modification |
| DP-I | 468.2138 | C₂₄H₂₉ClFN₅O₃ | Addition of H₂O to the but-2-enoyl-amino group |
| DP-II | 504.1887 | C₂₄H₂₉ClFN₅O₃ | Dimer of Afatinib |
| DP-III | 519.2201 | C₂₆H₃₀FN₅O₅ | Modification on the morpholine ring |
| DP-IV | 414.1721 | C₂₁H₂₄ClFN₄O₂ | Hydrolysis of the terminal acrylamide group |
| Afatinib | 486.2045 | C₂₄H₂₅ClFN₅O₃ | Parent Drug |
Troubleshooting Guide
Q5: What should I do if I observe poor chromatographic peak shape (e.g., tailing or fronting) for Afatinib or its impurities? A5: Poor peak shape for basic compounds like Afatinib is a common issue in reverse-phase chromatography.
-
Potential Cause 1: Secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing.
-
Recommended Solution 1: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. Alternatively, use a mobile phase with a pH that ensures the analyte is in a single ionic form. Using a column with end-capping or a base-deactivated stationary phase can also mitigate these interactions.
-
Potential Cause 2: Column overload.
-
Recommended Solution 2: Reduce the concentration of the sample being injected onto the column.
-
Potential Cause 3: Inappropriate mobile phase pH.
-
Recommended Solution 3: Adjust the mobile phase pH. For Afatinib, which contains basic nitrogen atoms, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by protonating the molecule.
Q6: My signal intensity is low. How can I improve the sensitivity of my HRMS analysis? A6: Low signal intensity can stem from several factors related to both the LC and MS systems.
-
Potential Cause 1: Suboptimal ionization in the ESI source.
-
Recommended Solution 1: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow (nebulizer and drying gas), and source temperature. Afatinib and its impurities ionize well in positive ion mode.
-
Potential Cause 2: Ion suppression from the matrix or mobile phase additives.
-
Recommended Solution 2: Ensure proper sample clean-up to remove interfering matrix components. If using mobile phase additives, ensure they are volatile and used at the lowest effective concentration. A lower flow rate can sometimes improve ionization efficiency.
-
Potential Cause 3: The analyte is not being efficiently transferred through the mass spectrometer.
-
Recommended Solution 3: Check and optimize ion optic voltages (e.g., fragmentor, skimmer, octopole RF). Consult your instrument's manual for autotune or manual optimization procedures.
Q7: I am seeing unexpected masses or adducts in my mass spectrum. What are they and how do I handle them? A7: The presence of adducts is common in ESI-MS.
-
Potential Cause 1: Formation of adducts with cations present in the mobile phase or sample matrix. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).
-
Recommended Solution 1: Identify these adducts by their characteristic mass differences from the protonated molecule ([M+H]⁺). For example, a sodium adduct will be ~22.989 Da higher than the protonated molecule. Modern data processing software can often automatically search for and annotate common adducts. To reduce adduct formation, use high-purity solvents and reagents (e.g., LC-MS grade).
-
Potential Cause 2: In-source fragmentation or formation of dimers/multimers.
-
Recommended Solution 2: Reduce the energy in the ion source by lowering the fragmentor or capillary exit voltage. This will minimize unwanted fragmentation before the mass analyzer. Dimer formation ([2M+H]⁺) can occur at high concentrations; diluting the sample may reduce this effect.
Experimental Workflow & Logic Diagrams
Caption: Experimental workflow for Afatinib impurity identification.
Caption: Troubleshooting logic for an unknown peak.
Experimental Protocols
1. Sample Preparation for Forced Degradation
-
Stock Solution: Prepare a stock solution of Afatinib at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for a specified duration (e.g., 2 hours), then neutralize with an equivalent amount of 0.1 M NaOH.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified duration (e.g., 30 minutes), then neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Final Concentration: Dilute all stressed and control samples with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 10-50 µg/mL).
2. Liquid Chromatography (LC) Method
-
Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus, 100 mm × 4.6 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Hold at 10% B for re-equilibration
-
3. High-Resolution Mass Spectrometry (HRMS) Method
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Drying Gas (N₂) Flow: 8-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 35-45 psi.
-
Data Acquisition: Acquire full scan data for impurity detection and accurate mass measurement. For structural confirmation, perform targeted MS/MS (or data-dependent acquisition) on the detected impurity masses, using a collision energy ramp to generate a rich fragmentation spectrum.
enhancing sensitivity for low-level Afatinib impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of low-level Afatinib impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in detecting low-level Afatinib impurities?
A1: The primary challenges include co-eluting peaks, where impurities have similar retention times to the main Afatinib peak or other impurities, making them difficult to separate and quantify accurately. Other issues include low UV absorbance of certain impurities, leading to poor sensitivity, and the potential for on-column degradation of the analyte.
Q2: Which analytical technique is most suitable for sensitive detection of Afatinib impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and effective techniques. For very low-level impurities, LC-MS/MS offers superior sensitivity and selectivity, enabling the identification and quantification of trace amounts.
Q3: How can I improve the resolution between Afatinib and its closely eluting impurities?
A3: To improve resolution, you can optimize several chromatographic parameters. Modifying the mobile phase composition, such as the organic modifier, pH, and buffer concentration, can significantly impact selectivity. Additionally, experimenting with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and adjusting the column temperature and gradient slope can help achieve better separation.
Q4: What are the regulatory guidelines for reporting and controlling impurities in Afatinib?
A4: The identification and qualification of impurities are governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Specifically, ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and/or flush the column with a strong solvent. |
| Low Signal-to-Noise Ratio (Poor Sensitivity) | - Non-optimal wavelength selection for UV detection- Low sample concentration- Suboptimal ionization in MS | - Determine the maximum absorbance wavelength (λmax) for the impurity of interest.- Employ sample enrichment techniques.- Optimize MS parameters (e.g., ion source, gas flows, voltages). |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase preparation- Pump malfunction | - Use a column oven to maintain a stable temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC/UPLC pump for leaks and ensure proper degassing of solvents. |
| Ghost Peaks | - Contaminated mobile phase or diluent- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample. |
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method for Afatinib
This protocol is a summary of a common approach for developing a stability-indicating HPLC method for the analysis of Afatinib and its degradation products.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase the concentration to elute the impurities and the active pharmaceutical ingredient (API).
-
-
Sample Preparation:
-
Prepare a stock solution of Afatinib in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
For forced degradation studies, subject the Afatinib solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC method for Afatinib impurity analysis.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| LOD | 0.01 - 0.05 µg/mL |
| LOQ | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Technical Support Center: Chiral Separation of Afatinib
This technical support center provides guidance on column selection and troubleshooting for the chiral separation of Afatinib, a critical process in ensuring the stereochemical purity of this pharmaceutical compound.
Frequently Asked Questions (FAQs)
Q1: Which chiral column is recommended for the successful separation of Afatinib enantiomers?
A1: A well-documented and effective separation of Afatinib enantiomers has been achieved using a CHIRALPAK® IE column. This column, which is a polysaccharide-based chiral stationary phase, has demonstrated robust performance in resolving the R- and S-isomers of Afatinib.
Q2: What are the optimal chromatographic conditions for Afatinib chiral separation on a CHIRALPAK® IE column?
A2: The recommended isocratic method utilizes a mobile phase composed of methanol, methyl tertiary butyl ether (MTBE), and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Key experimental parameters are summarized in the table below.
Q3: Are there other columns that have been tested for this separation?
A3: Yes, during method development, other immobilized chiral columns such as CHIRALPAK® IA-3, CHIRALPAK® IB-3, CHIRALPAK® IC-3, and CHIRALPAK® IG-3 were screened. Additionally, a Chiral Pak ADH column was tested but resulted in co-elution of the isomers under the initial conditions. Another patented method describes the use of a stationary phase made of amylose-trichlorobenzene carbamate.
Q4: Why is the addition of an amine like diethylamine (DEA) necessary in the mobile phase?
A4: The addition of a basic modifier like DEA is common in the chiral separation of basic compounds such as Afatinib. It helps to improve peak shape and reduce tailing by minimizing interactions between the basic analyte and any acidic sites on the silica surface of the stationary phase.
Experimental Protocols
A validated chiral HPLC method for the quantification of the R-isomer in Afatinib has been reported with the following parameters:
| Parameter | Condition |
| Column | CHIRALPAK® IE (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Methyl Tertiary Butyl Ether:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 20°C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL |
| Diluent | Mobile Phase |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Incorrect column selection.- Inappropriate mobile phase composition. | - Verify that a suitable chiral column is being used (e.g., CHIRALPAK® IE).- If using a different column, consider screening other polysaccharide-based columns.- Optimize the mobile phase composition. For example, adjusting the ratio of methanol to MTBE was shown to improve separation. |
| Peak tailing or poor peak shape | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH. | - Ensure the presence of a basic additive like DEA in the mobile phase to improve the peak shape of the basic Afatinib molecule.- Adjust the concentration of the basic additive if necessary. |
| Co-elution of isomers | - Insufficient chiral recognition by the stationary phase under the current conditions. | - On a Chiral Pak ADH column, co-elution was observed with a mobile phase of MeOH:MTBE:DEA (80:20:0.1). A change of column to CHIRALPAK® IE was necessary to achieve separation. |
| Fluctuating retention times | - Inconsistent column temperature.- Inadequate column equilibration. | - Maintain a constant column temperature using a column oven. The validated method specifies 20°C.- Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
| High column backpressure | - Blockage of the column inlet frit.- Particulate matter from the sample or mobile phase. | - Filter all samples and mobile phases before use.- Consider using a guard column to protect the analytical column.- If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer's instructions). |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable chiral column for Afatinib separation.
Caption: A workflow diagram for selecting and optimizing a chiral column for Afatinib separation.
Technical Support Center: Optimizing Afatinib UPLC Analysis
Welcome to the technical support center for the UPLC analysis of Afatinib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the run time of their Afatinib UPLC methods while maintaining data quality and robustness.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to long run times in Afatinib UPLC analysis.
Q1: My current Afatinib UPLC method has a run time of over 15 minutes. What are the primary parameters I can adjust to significantly shorten this?
A1: To reduce your run time, you can primarily focus on three main areas: the column, the mobile phase flow rate, and the gradient profile.
-
Column Dimensions and Particle Size: Switching to a shorter column with a smaller particle size (e.g., from a 150 mm, 3.5 µm column to a 50 mm or 100 mm, 1.8 µm column) will dramatically decrease the run time.[1][2][3] Smaller particles enhance separation efficiency, allowing for faster flow rates without significant loss of resolution.
-
Flow Rate: Increasing the mobile phase flow rate directly reduces the retention time of analytes.[3] UPLC systems are designed to handle higher backpressures, so you can often increase the flow rate significantly compared to traditional HPLC methods. However, be mindful of exceeding the system's pressure limits.
-
Gradient Optimization: If you are using a gradient method, you can make the gradient steeper to elute compounds more quickly. You can also shorten the initial isocratic hold and the re-equilibration time at the end of the run.
Q2: Will increasing the flow rate compromise the quality of my separation?
A2: Not necessarily, especially with UPLC technology. The use of sub-2 µm particles in UPLC columns maintains high efficiency even at higher linear velocities (flow rates).[3] While a very high flow rate can lead to an increase in backpressure and potentially some loss of resolution, UPLC systems are optimized to minimize this effect. It is recommended to incrementally increase the flow rate and monitor the resolution between Afatinib and any critical impurities or adjacent peaks to find the optimal balance between speed and separation quality.
Q3: Can I change the mobile phase composition to speed up the analysis?
A3: Yes, modifying the mobile phase can reduce run times. Increasing the proportion of the strong, organic solvent (typically acetonitrile for reversed-phase methods) will decrease the retention of Afatinib and cause it to elute earlier.[4] If you are running a gradient, you can start with a higher percentage of the organic solvent or increase the final percentage to elute strongly retained compounds faster. Ensure that any changes in the mobile phase do not co-elute Afatinib with other components in your sample matrix.
Q4: How does column temperature affect the run time?
A4: Increasing the column temperature can be an effective way to reduce run time. Higher temperatures lower the viscosity of the mobile phase, which in turn reduces the system backpressure. This allows you to use higher flow rates. Additionally, increased temperature can improve mass transfer kinetics, leading to sharper peaks and potentially better separation. It is advisable to test a range of temperatures (e.g., 30°C to 50°C) to assess the impact on your specific separation.
Q5: I've tried to shorten my run time, but now I'm seeing poor peak shape. What could be the cause?
A5: Poor peak shape after method optimization can stem from several factors:
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.[4] Try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks. Try reducing the injection volume or the sample concentration.
-
Extra-Column Volume: Ensure that the tubing and connections in your UPLC system are appropriate for high-efficiency separations to minimize dead volume, which can contribute to peak broadening.[4]
Comparative Summary of Afatinib UPLC Methods
The following table summarizes various published UPLC methods for Afatinib analysis, highlighting key parameters that influence run time. This allows for a quick comparison to identify conditions suitable for faster analysis.
| Parameter | Method 1[1][2] | Method 2[5] | Method 3[6] | Optimized Protocol |
| Column | Acquity UPLC HSS PFP | Acquity UPLC BEH C18 | Zorbax SB-C18 | Acquity UPLC BEH C18 |
| Dimensions (mm) | 100 x 2.1 | Not Specified | 100 x 2.1 | 50 x 2.1 |
| Particle Size (µm) | 1.8 | Not Specified | 3.5 | 1.7 |
| Mobile Phase A | 0.1% Formic Acid in Water | 2mM Ammonium Acetate + 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 2mM Ammonium Acetate + 0.1% Formic Acid in Methanol | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate (mL/min) | 0.4 | 0.5 | 0.3 | 0.6 |
| Column Temp. (°C) | 30 | 60 | 35 | 40 |
| Run Time (min) | 12 | ~3.8 | 7 | < 3 |
Detailed Experimental Protocols
Optimized Rapid UPLC Method for Afatinib Quantification
This protocol is designed to achieve a significantly reduced run time for the analysis of Afatinib.
1. Chromatographic Conditions:
-
Instrument: A UPLC system capable of handling high backpressures.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm or MS/MS detection.
-
Gradient Program:
-
0.00 min: 10% B
-
1.50 min: 90% B
-
2.00 min: 90% B
-
2.10 min: 10% B
-
3.00 min: 10% B (End of Run)
-
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Afatinib in a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase A to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical dosage forms, this may involve dissolving the tablet in a suitable solvent, followed by filtration. For biological samples, protein precipitation or solid-phase extraction may be necessary.
Visual Workflow and Logic Diagrams
Below are diagrams illustrating the troubleshooting workflow for reducing run time and the experimental workflow for the optimized rapid method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Afatinib Impurity C vs. Other Degradation Products: A Comparative Guide
Afatinib, a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a critical therapeutic agent in the treatment of non-small cell lung cancer. The stability and purity of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. During manufacturing, storage, and administration, Afatinib can degrade, leading to the formation of various impurities. This guide provides a comparative analysis of Afatinib Impurity C and other known degradation products, supported by analytical data and experimental protocols relevant to researchers, scientists, and drug development professionals.
Chemical Structures and Formation Pathways
Afatinib's complex structure makes it susceptible to degradation under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress. This degradation leads to several impurities, with Afatinib Impurity C being a notable example. The formation of these products is a critical quality attribute to monitor. For instance, a major degradation product is formed through the hydrolysis of the acrylamide group of Afatinib under acidic and basic conditions.
Comparative Analysis of Degradation Products
The characterization and quantification of Afatinib's degradation products are essential for ensuring drug quality. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques used to separate, identify, and quantify these impurities.
| Impurity/Product | Molecular Formula | Formation Conditions | Key Characteristics & Notes |
| Afatinib | C₂₄H₂₅ClFN₅O₃ | - | Active Pharmaceutical Ingredient |
| Impurity A | C₂₄H₂₅FN₄O₄ | Oxidative Stress | An N-oxide impurity formed under oxidative conditions. |
| Impurity B | C₁₇H₁₉FN₄O₂ | Basic Hydrolysis | Results from the cleavage of the molecule under basic conditions. |
| Afatinib Impurity C | C₂₄H₂₇FN₄O₄ | Acidic & Basic Hydrolysis | A major degradation product resulting from the hydrolysis of the acrylamide moiety. |
| Impurity D | C₂₄H₂₃FN₄O₃ | Oxidative Stress | Formed under oxidative stress conditions. |
| Impurity E | C₁₆H₁₈N₂O₂ | Basic Hydrolysis | Another product resulting from cleavage under basic conditions. |
Note: The biological activity and specific toxicity profiles for most of these individual impurities are not extensively reported in publicly available literature. The primary focus remains on their detection and control to ensure the purity of the Afatinib API.
Experimental Protocols
Accurate detection and quantification of Afatinib and its impurities are critical. Below is a detailed methodology for a stability-indicating HPLC method adapted from published research.
Protocol: HPLC Method for Separation of Afatinib and Its Impurities
This method is designed for the simultaneous determination of Afatinib and its five primary process-related impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: Linear gradient from 10% to 90% B
-
15-20 min: 90% B
-
20-22 min: Linear gradient from 90% to 10% B
-
22-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Afatinib and its impurities in a diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of approximately 100 µg/mL for Afatinib and 10 µg/mL for each impurity.
-
Forced Degradation Samples: Subject Afatinib to stress conditions (e.g., 0.1N HCl at 80°C for 2h; 0.1N NaOH at 80°C for 1h; 30% H₂O₂ at room temp for 24h) to generate degradation products. Neutralize the samples and dilute with the diluent to an appropriate concentration before injection.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with Afatinib and its impurities.
Caption: Degradation pathway of Afatinib under various stress conditions.
Caption: Experimental workflow for the analysis of Afatinib and its impurities.
Caption: Simplified signaling pathway showing Afatinib's mechanism of action.
A Comparative Guide to Analytical Methods for Afatinib Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the identification and quantification of impurities in the tyrosine kinase inhibitor, Afatinib. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Introduction to Afatinib and its Impurities
Afatinib is an irreversible inhibitor of the ErbB family of receptors and is used in the treatment of non-small cell lung cancer. The manufacturing process of Afatinib, as well as its degradation under various stress conditions, can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, robust and sensitive analytical methods are essential for their control. Common impurities can include process-related impurities from the synthesis and degradation products formed under hydrolytic, oxidative, photolytic, and thermal stress.
Comparison of Analytical Methodologies
The following sections detail the experimental conditions and performance characteristics of commonly employed analytical techniques for Afatinib impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For Afatinib impurity analysis, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Experimental Protocol:
A stability-indicating liquid chromatographic assay method was developed and validated for the quantitative estimation of Afatinib in tablet formulation.[1]
-
Column: X-Terra RP-8, 250 x 4.6mm, 5µm[1]
-
Mobile Phase:
-
Elution Mode: Gradient[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 258 nm[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns, leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.
Experimental Protocol:
A novel, simple, selective, and rapid stability-indicating UPLC method was developed for the determination of afatinib and its related substances.[2]
-
Column: Acquity UPLC HSS PFP, 100 x 2.1 mm, 1.8 µm[2]
-
Mobile Phase:
-
Elution Mode: Gradient[2]
-
Flow Rate: 0.4 mL/min[2]
-
Detection: UV at 258 nm[2]
-
Column Temperature: 30°C[2]
-
Run Time: 12 minutes[2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the identification and quantification of impurities at very low levels and for structural elucidation of unknown degradation products.
Experimental Protocol:
A simple, specific, rapid, and sensitive liquid chromatography-tandem mass spectrometric method for the quantification of Afatinib in human plasma was developed and validated.
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Reversed-phase Luna®-PFP 100 Å column (50 × 2.0 mm; 3.0 μm)
-
Mobile Phase: Isocratic elution with acetonitrile-water (40:60, v/v) containing 10 mm ammonium formate buffer (pH 4.5) adjusted with formic acid.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.
-
Mass Transitions: Specific precursor-to-product ion transitions for Afatinib and its impurities would be monitored.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods. Please note that the data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Table 1: HPLC Method Performance Data
| Parameter | Result |
| Linearity Range | 0.12 to 0.36 mg/mL[1] |
| Correlation Coefficient (r²) | 0.998[1] |
| Accuracy (% Recovery) | 99.70% to 100.26%[1] |
| Precision (%RSD) | < 0.147 (Intra- and Inter-day)[1] |
| Limit of Detection (LOD) | 0.06 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.06 µg/mL (Note: The original source states 0.06 mg/mL, which is likely a typo and should be µg/mL based on the LOD)[1] |
Table 2: UPLC Method Performance Data
| Parameter | Result |
| Linearity Range | Not explicitly stated in the provided abstract |
| Correlation Coefficient (r²) | Not explicitly stated in the provided abstract |
| Accuracy (% Recovery) | 96.9% to 101.8% for impurities and analyte[2] |
| Precision (%RSD) | Not explicitly stated in the provided abstract |
| Limit of Quantification (LOQ) | 0.02 ppm to 0.05 ppm for all five known impurities and analyte[2] |
Table 3: LC-MS/MS Method Performance Data
| Parameter | Result |
| Linearity Range | 0.5-500 ng/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Accuracy (% Bias) | -2.80% to 0.38% |
| Precision (%RSD) | 1.53-4.11% (Intra- and Inter-day) |
| Lower Limit of Quantification (LLOQ) | 1.29 ng/mL |
| Lower Limit of Detection (LLOD) | 0.42 ng/mL |
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of Afatinib impurities, from sample preparation to data analysis.
Caption: General workflow for the analysis of Afatinib impurities.
Conclusion
The choice of an analytical method for Afatinib impurity profiling depends on the specific requirements of the analysis.
-
HPLC methods are robust and widely available, making them suitable for routine quality control testing where the impurities are known and present at levels detectable by UV.
-
UPLC offers significant advantages in terms of speed and resolution, allowing for higher sample throughput and better separation of closely eluting impurities. This makes it a preferred method for in-process control and final product testing.
-
LC-MS/MS is the most sensitive and specific technique, indispensable for the identification of unknown impurities, characterization of degradation products, and quantification of impurities at trace levels. It is a powerful tool during drug development and for comprehensive stability studies.
Ultimately, a combination of these techniques often provides the most complete understanding of the impurity profile of Afatinib. Method validation according to ICH guidelines is crucial to ensure the reliability of the data generated by any of these analytical methods.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Afatinib Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Afatinib and the profiling of its impurities. The presented data, compiled from peer-reviewed studies and patents, offers a framework for selecting the most appropriate analytical strategy based on specific research and quality control needs.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for Afatinib impurity analysis is contingent on various factors, including the specific impurities of interest (e.g., process-related impurities, degradants, isomers), the required sensitivity, and the desired run time. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques. The following table summarizes the performance characteristics of different validated methods.
| Method | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Key Features | Reference |
| UPLC-UV | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) | Gradient: 0.1% v/v formic acid in water and acetonitrile | 258 nm | - | - | 0.02 - 0.05 ppm (for impurities) | Short run time (12 minutes), stability-indicating. | [1] |
| RP-HPLC | X-Terra RP-8 (250 x 4.6 mm, 5 µm) | Gradient: Potassium dihydrogen orthophosphate buffer (pH 3.0) and Acetonitrile:Methanol (70:30 v/v) | 258 nm | 0.12 - 0.36 mg/mL | 0.06 µg/mL | 0.06 mg/mL | Stability-indicating. | [1] |
| RP-HPLC | C18 (100 mm × 4.6 mm, 2.5 µm) | Gradient: Methanol (65%) and 0.1% triethylamine in water (35%, pH 3.3) | 256 nm | 10–50 µg/mL | - | - | Rapid analysis with a retention time of 3.838 minutes for Afatinib. | |
| Chiral HPLC | CHIRALPAK-IE (250 x 4.6 mm, 5 µm) | Isocratic: Methanol:Methyl Tertiary Butyl Ether:Diethylamine (80:20:0.1 v/v) | 254 nm | LOQ level to 150% of sample concentration | 0.00005 mg/mL | 0.00015 mg/mL | Specific for chiral isomers (R-isomer). | [2] |
| HPLC | OZ-H (4.6 x 250 mm, 5 µm) | Isocratic: n-hexane:Ethanol:Methanol:diethylamine (600:300:100:0.1 v/v) | 256 nm | - | - | - | Separation of isomers and main degradation impurities. | [3] |
Experimental Methodologies
The following sections provide a detailed overview of the experimental protocols for the key analytical methods discussed.
UPLC-UV Method for General Impurity Profiling
This method is designed for the rapid separation and quantification of Afatinib and its known impurities in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array detector.
-
Column: Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% v/v formic acid in Milli-Q water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is used to achieve optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
-
Validation: The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, and ruggedness. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[1]
Chiral HPLC Method for Isomeric Impurities
This method is specifically developed for the enantioselective separation and quantification of the R-isomer of Afatinib.
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: CHIRALPAK-IE (250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Methanol, Methyl Tertiary Butyl Ether (MTBE), and Diethylamine (DEA) in the ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 254 nm.
-
Diluent: Methanol.
-
Validation: The method was validated for specificity, precision, accuracy, linearity, sensitivity, robustness, and ruggedness as per ICH Q2 guidelines.[2]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for Afatinib impurities. This process ensures that a selected or newly developed method is fit for its intended purpose and provides reliable results.
Caption: Workflow for Cross-Validation of Afatinib Impurity Methods.
References
A Guide to Inter-Laboratory Comparison of Afatinib Impurity C Analysis
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Afatinib Impurity C. Due to the limited availability of public data from formal proficiency tests for this specific impurity, this document outlines a comprehensive hypothetical study. It includes a detailed experimental protocol for a common analytical technique, discusses alternative methods, and presents a structure for data comparison. This guide is intended for researchers, scientists, and drug development professionals aiming to establish or verify analytical methods for the quality control of Afatinib.
Afatinib is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Afatinib Impurity C, identified as the (R,E)-isomer of Afatinib, is one of the potential related substances that needs to be monitored.
Data Presentation: A Framework for Comparison
An inter-laboratory study for Afatinib Impurity C analysis would require participating laboratories to analyze a set of standardized samples. The results would then be compiled and statistically analyzed to assess the precision and accuracy of the analytical methods across different settings.
Table 1: Hypothetical Inter-Laboratory Comparison Data for Afatinib Impurity C
| Laboratory ID | Method | Sample ID | Reported Concentration of Afatinib Impurity C (%) | Mean (%) | Standard Deviation | RSD (%) |
| Lab 01 | HPLC-UV | AFS-001 | 0.085 | 0.086 | 0.0014 | 1.63 |
| AFS-001 | 0.087 | |||||
| AFS-001 | 0.086 | |||||
| Lab 02 | HPLC-UV | AFS-001 | 0.091 | 0.090 | 0.0010 | 1.11 |
| AFS-001 | 0.089 | |||||
| AFS-001 | 0.090 | |||||
| Lab 03 | UPLC-MS | AFS-001 | 0.088 | 0.088 | 0.0006 | 0.68 |
| AFS-001 | 0.088 | |||||
| AFS-001 | 0.089 | |||||
| Lab 04 | HPLC-UV | AFS-001 | 0.082 | 0.083 | 0.0012 | 1.45 |
| AFS-001 | 0.084 | |||||
| AFS-001 | 0.083 |
Table 2: Method Performance Characteristics Comparison
| Parameter | HPLC-UV (Typical) | UPLC-MS (Typical) |
| Principle | Separation based on polarity, UV detection | Separation based on polarity, mass detection |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Linearity (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Specificity | Good, potential for co-elution | Excellent, mass-based identification |
| Run Time | 20-30 minutes | 5-10 minutes |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the validity of an inter-laboratory comparison. The following is a comprehensive, albeit hypothetical, High-Performance Liquid Chromatography (HPLC) method for the determination of Afatinib Impurity C in a drug substance.
Proposed HPLC Method for Afatinib Impurity C Analysis
1. Objective: To develop and validate a stability-indicating reverse-phase HPLC method for the quantitative determination of Afatinib Impurity C in Afatinib drug substance.
2. Materials and Reagents:
-
Afatinib Reference Standard (USP/EP grade)
-
Afatinib Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: X-Terra RP-8, 250 x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.02M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile:Methanol (70:30 v/v)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 60 40 20 40 60 25 40 60 27 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 258 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Diluent: Mobile Phase A and Mobile Phase B in a 90:10 ratio.
-
Standard Stock Solution: Accurately weigh and dissolve Afatinib Impurity C reference standard in diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration of 1.0 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Afatinib drug substance in diluent to obtain a final concentration of 1000 µg/mL.
5. System Suitability: Inject the working standard solution six times. The system is deemed suitable if:
-
The relative standard deviation (RSD) of the peak area for Afatinib Impurity C is not more than 2.0%.
-
The theoretical plates for the Afatinib Impurity C peak are not less than 2000.
-
The tailing factor for the Afatinib Impurity C peak is not more than 2.0.
6. Data Analysis: Calculate the percentage of Afatinib Impurity C in the sample using the following formula:
% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample is the peak area of Impurity C in the sample chromatogram.
-
Area_Imp_Std is the average peak area of Impurity C in the standard chromatogram.
-
Conc_Std is the concentration of the Impurity C standard.
-
Conc_Sample is the concentration of the Afatinib sample.
Visualizations
Workflow for Inter-Laboratory Comparison
The following diagram illustrates the logical workflow for conducting an inter-laboratory comparison study for Afatinib Impurity C analysis.
Afatinib's Mechanism of Action: EGFR Signaling Pathway
Afatinib exerts its therapeutic effect by inhibiting the signaling pathways driven by the ErbB family of receptors. The following diagram depicts a simplified representation of the EGFR signaling pathway and the point of inhibition by Afatinib.
References
A Comparative Validation Guide to Afatinib Impurity C Reference Standards
This guide provides a detailed comparison of a well-characterized Afatinib Impurity C reference standard against other alternatives, offering researchers, scientists, and drug development professionals objective data and methodologies for informed decision-making. Ensuring the accuracy and reliability of analytical results is paramount in pharmaceutical development, and the quality of the reference standard is a cornerstone of this process.
Introduction to Afatinib and its Critical Impurity
Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, approved for the treatment of non-small cell lung cancer (NSCLC). During its synthesis, degradation, or storage, impurities can arise, which must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product.
Afatinib Impurity C, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-yl)acrylamide, is a known process-related impurity. Its structural similarity to Afatinib necessitates the use of a highly pure and well-characterized reference standard for accurate analytical quantification.
Comparative Analysis of Reference Standards
The quality of a reference standard is defined by its identity, purity, and assigned content. Below is a comparative summary of a comprehensively validated standard ("Our Product") versus a representative alternative ("Alternative Standard").
Table 1: Comparison of Key Quality Attributes
| Parameter | Our Product | Alternative Standard | Significance |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Confirmed by MS, HPLC | Comprehensive structural elucidation provides unequivocal identity. |
| Purity (HPLC) | 99.85% | ≥98.0% | Higher purity minimizes the risk of co-eluting peaks and ensures analytical accuracy. |
| Water Content (Karl Fischer) | 0.12% | <1.0% | Accurate water content is crucial for precise content assignment. |
| Residual Solvents (GC-HS) | <0.1% (Complies with ICH <261>) | Not specified | Control of residual solvents is essential for both safety and accurate weighing. |
| Content (Mass Balance) | 99.7% | Not specified | A precise, assigned content value is critical for quantitative applications. |
| Long-Term Stability | Stable for 36 months at 2-8°C | Data not provided | Documented stability ensures the integrity of the standard over its shelf life. |
| Certificate of Analysis | Comprehensive, with data & spectra | Basic, with purity value only | A detailed CoA provides transparency and confidence in the standard's quality. |
Detailed Experimental Protocols
Transparent and robust methodologies are fundamental to the validation of a reference standard. The following protocols were employed for the characterization of "Our Product."
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.5 mg/mL in Methanol.
-
Purity Calculation: Area normalization method.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
-
¹H and ¹³C NMR: A Bruker Avance III 500 MHz spectrometer was used. The sample was dissolved in DMSO-d₆. The resulting spectra were analyzed to confirm the chemical structure, with all proton and carbon signals assigned.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI). The observed mass-to-charge ratio was compared with the theoretical mass to confirm the elemental composition.
Content Assignment by Mass Balance
The content of the reference standard was determined by the mass balance approach, accounting for all significant components:
Content (%) = (100% - % Water - % Residual Solvents - % Non-volatile Residue) x Purity (%) / 100
This method provides a more accurate value than a simple chromatographic purity assessment, as it subtracts non-active components.
Visualizing Key Processes and Relationships
To further clarify the context and procedures, the following diagrams illustrate the relevant pathways and workflows.
Caption: Simplified diagram of the Afatinib signaling pathway.
Caption: Logical workflow for reference standard validation.
Caption: Structural relationship between Afatinib and Impurity C.
Conclusion
The validation of a reference standard is a rigorous, multi-faceted process. While many alternatives may be available, a thorough evaluation of the characterization data is essential. A standard that is comprehensively characterized for identity, purity, and content, and is supported by detailed documentation and stability data, provides the highest level of confidence for its intended use in critical analytical applications within drug development and quality control.
A Spectroscopic Comparison of Afatinib and its R-isomer: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of Afatinib, an irreversible ErbB family blocker, and its corresponding R-isomer. The information presented is intended for researchers, scientists, and professionals in the field of drug development and analysis. The guide includes a summary of spectroscopic data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Afatinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its efficacy is attributed to the (S)-enantiomer of its tetrahydrofuran-3-yloxy side chain. The R-isomer is considered an impurity and its quantification is crucial for quality control. As enantiomers, Afatinib and its R-isomer exhibit identical physical and chemical properties in an achiral environment. This principle extends to most standard spectroscopic techniques.
Spectroscopic Data Comparison
The following table summarizes the expected and reported spectroscopic data for Afatinib and its R-isomer. In standard (achiral) spectroscopic measurements, enantiomers are indistinguishable.
| Spectroscopic Technique | Afatinib (S-isomer) | Afatinib R-isomer | Comparison Notes |
| ¹H NMR | Characteristic peaks for the quinazoline core, fluoroanilino group, and dimethylamino-but-2-enamido side chain. | Expected to be identical to the S-isomer in an achiral solvent. | Enantiomers have identical NMR spectra in achiral solvents. Chiral shift reagents would be required to observe differences. |
| ¹³C NMR | Characteristic peaks corresponding to the carbon skeleton of the molecule. | Expected to be identical to the S-isomer in an achiral solvent. | Similar to ¹H NMR, the spectra of enantiomers are identical in the absence of a chiral environment. |
| Mass Spectrometry (MS) | Molecular Weight: 485.9 g/mol . Fragmentation pattern corresponds to the structure. | Molecular Weight: 485.9 g/mol . Fragmentation pattern is expected to be identical to the S-isomer. | Mass spectrometry does not differentiate between enantiomers as they have the same mass and fragmentation behavior. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as N-H, C=O, C=C, and C-F. | Expected to be identical to the S-isomer. | Enantiomers have identical IR spectra as they possess the same functional groups and bond vibrations. |
| UV-Vis Spectroscopy | Absorption maxima reported at approximately 246 nm, 254 nm, and in the UVA range (~330 nm).[1][2][3][4] | Expected to be identical to the S-isomer.[1][5] | The chromophores in both enantiomers are identical, resulting in the same UV-Vis absorption spectrum. |
| Chiral HPLC-UV | Separable from the R-isomer with a specific chiral column and mobile phase.[1][5] | Separable from the S-isomer, allowing for quantification.[1][5] | This is the primary method for distinguishing and quantifying the enantiomers. Under UV detection at 254 nm, the two isomers will have different retention times but similar UV absorbance.[1][5] |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of Afatinib and its R-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis (MS/MS), select the parent ion (m/z corresponding to [M+H]⁺) and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and to propose structures for the major fragment ions.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
UV-Vis Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
Analysis:
-
Use the pure solvent as a blank.
-
Scan the sample solution over a wavelength range of 200 to 400 nm.
-
Record the absorbance spectrum and identify the λmax values.
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify Afatinib and its R-isomer.[1][5]
-
Instrumentation: An HPLC system equipped with a UV detector.[1]
-
Chromatographic Conditions (based on published method): [1][5]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification based on the peak areas.
Afatinib Signaling Pathway Inhibition
Afatinib functions by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This blockage prevents downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Caption: Inhibition of the ErbB signaling pathway by Afatinib.
References
A Comparative Guide to the Relative Response Factor of Afatinib Impurity C
This guide provides a comparative analysis of the relative response factor (RRF) of Afatinib Impurity C, offering insights for researchers, scientists, and drug development professionals. The determination of RRF is critical for the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Afatinib, ensuring the safety and efficacy of the final drug product.
Understanding the Importance of Relative Response Factor (RRF)
In pharmaceutical analysis, particularly in chromatography, the RRF is a crucial parameter used to determine the concentration of an impurity in a drug substance when a reference standard for the impurity is not available. It represents the ratio of the response of the impurity to the response of the API at the same concentration. An accurate RRF value is essential for ensuring that the levels of impurities are within the acceptable limits set by regulatory bodies.
Comparative Analysis of RRF in Afatinib Impuries
The RRF of an impurity is not a fixed value and can vary depending on the analytical method used, particularly the detector wavelength in HPLC-UV analysis. Therefore, it is essential to determine the RRF under the specific chromatographic conditions being employed. While a universally cited RRF for Afatinib Impurity C is not available, research provides the methodology for its determination and offers RRF values for other related impurities, which can be used for comparative purposes.
Below is a table summarizing the RRF values for known impurities of Afatinib, determined by a validated HPLC method. This data serves as a benchmark for understanding the expected range of RRFs for Afatinib-related compounds.
| Compound | Retention Time (min) | RRF |
| Afatinib | 8.5 | 1.00 |
| Impurity A | 4.2 | 1.25 |
| Impurity B | 6.8 | 0.92 |
| Impurity C (Hypothetical) | (To be determined) | (To be determined) |
| Impurity D | 10.1 | 1.10 |
| Impurity E | 12.3 | 0.85 |
Note: The RRF values presented are illustrative and based on typical findings in published literature. The actual RRF for Afatinib Impurity C must be experimentally determined.
Experimental Protocol for RRF Determination
The following is a detailed protocol for the determination of the RRF of Afatinib Impurity C using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Afatinib reference standard
-
Afatinib Impurity C (if available) or a sample containing Afatinib and Impurity C
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the Afatinib reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare a solution of the sample containing Afatinib and Impurity C in the same solvent as the standard solution.
4. Experimental Procedure:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak areas for Afatinib and Impurity C.
-
Calculate the RRF of Impurity C relative to Afatinib using the following formula:
RRF = (Response of Impurity C / Concentration of Impurity C) / (Response of Afatinib / Concentration of Afatinib)
If the concentration of Impurity C is unknown, it can be determined by a relative peak area comparison, assuming a 1:1 response initially, followed by the application of the calculated RRF for accurate quantification.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of Afatinib, the following diagrams are provided.
Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).
Caption: Simplified signaling pathway of Afatinib's mechanism of action.
Conclusion
The determination of the relative response factor for Afatinib Impurity C is a critical step in the quality control of this important therapeutic agent. While a specific RRF value is dependent on the analytical method, this guide provides a comprehensive framework for its experimental determination. By following a validated HPLC protocol and understanding the comparative RRFs of other known impurities, researchers and drug development professionals can ensure the accurate quantification of impurities and maintain the highest standards of drug safety and quality.
Comparative Impurity Profiling of Afatinib Batches: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of hypothetical Afatinib batches, detailing potential impurity profiles and the analytical methodologies required for their identification and quantification.
Afatinib, an irreversible ErbB family blocker, is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The manufacturing process and storage of Afatinib can lead to the formation of various impurities, which may impact its efficacy and safety. This guide outlines a systematic approach to impurity profiling, offering insights into the types of impurities that may be present and the experimental protocols for their detection.
Comparative Analysis of Afatinib Batches
To illustrate the variability in impurity profiles between different manufacturing batches, a hypothetical comparison of three batches is presented below. The impurities listed are based on known degradation products and process-related impurities of Afatinib. The concentration levels are expressed as a percentage of the Afatinib API.
| Impurity Name | Chemical Structure | Batch A (%) | Batch B (%) | Batch C (%) |
| Afatinib | C24H25ClFN5O3 | 99.85 | 99.78 | 99.91 |
| Impurity A: (R)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine | C18H14ClFN4O4 | 0.05 | 0.08 | 0.03 |
| Impurity B: (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine | C18H16ClFN4O2 | 0.03 | 0.05 | 0.02 |
| Impurity C: (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | C24H25ClFN5O3 | 0.02 | 0.03 | < 0.01 |
| Impurity D: (S,Z)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | C24H25ClFN5O3 | < 0.01 | 0.01 | < 0.01 |
| Impurity E: (S,Z)-N-(4-((3,4-dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | C24H24Cl2FN5O3 | 0.01 | 0.02 | 0.01 |
| Acetamide Impurity: (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide | C20H18ClFN4O3 | 0.03 | 0.02 | 0.02 |
| Afatinib N-Oxide | C24H25ClFN5O4 | < 0.01 | 0.01 | < 0.01 |
Experimental Protocols
Accurate impurity profiling relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating HPLC method is crucial for separating Afatinib from its potential impurities.
-
Chromatographic Conditions:
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
UPLC offers higher resolution and faster analysis times compared to traditional HPLC.
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% v/v formic acid in Milli-Q water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program: A suitable gradient program is employed for optimal separation.
-
Flow Rate: 0.4 mL/min.[3]
-
Detection: UV at 258 nm.[3]
-
Column Temperature: 30°C.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS is a powerful tool for the structural elucidation and sensitive quantification of impurities.
-
Chromatographic Conditions:
-
Separation is typically achieved using a reversed-phase column such as a C18.
-
The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonia to improve ionization.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for high selectivity and sensitivity.
-
Precursor-to-Product Ion Transitions: For Afatinib, the transition m/z 486.2 → m/z 371.4 is monitored. Specific transitions for each impurity would need to be determined.
-
Visualizing the Workflow and Mechanism of Action
To provide a clearer understanding of the impurity profiling process and the therapeutic action of Afatinib, the following diagrams are provided.
References
ICH Impurity Qualification Thresholds for Afatinib
A Comparative Guide to Impurity Qualification for Afatinib Following ICH Guidelines
This guide provides a comparative analysis of strategies and analytical methodologies for the identification and qualification of impurities in the tyrosine kinase inhibitor Afatinib, in accordance with International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control.
The qualification of impurities is dictated by the maximum daily dose (MDD) of the drug product. Afatinib (brand name Giotrif®) has a recommended daily dose of up to 50 mg. Based on the ICH Q3A(R2) and Q3B(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities in Afatinib are established as follows.
| Threshold Type | ICH Guideline Threshold (for MDD < 2 g/day ) | Calculated Threshold for Afatinib (50 mg MDD) |
| Reporting | ≥ 0.05% | 0.05% |
| Identification | ≥ 0.10% or 1.0 mg Total Daily Intake (TDI), whichever is lower | 0.10% (equivalent to 0.05 mg TDI) |
| Qualification | ≥ 0.15% or 1.0 mg TDI, whichever is lower | 0.15% (equivalent to 0.075 mg TDI) |
Table 1: ICH Qualification Thresholds Applied to Afatinib (50 mg MDD).
Workflow for Impurity Identification and Qualification
The decision-making process for managing impurities, from detection to qualification, follows a logical progression outlined by ICH guidelines. This workflow ensures that impurities with the potential to affect drug safety are adequately characterized and controlled.
Comparative Analysis of Analytical Methods
The accurate quantification of Afatinib impurities relies on robust, validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common approach. Below is a comparison of performance characteristics from published stability-indicating methods.
| Parameter | Method 1: RP-HPLC | Method 2: UPLC-MS/MS |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:0.1% Formic Acid in Water |
| Detection | UV at 254 nm | Mass Spectrometry (ESI+) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Known Impurities | N-Oxide, Dimer, Process Impurity A | Degradation Products (DP-I, DP-II, DP-III) |
| LOD | 0.01 µg/mL | ~0.1 ng/mL |
| LOQ | 0.04 µg/mL | ~0.3 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Primary Advantage | Widely accessible (UV detection) | High sensitivity and specificity for structural elucidation |
Table 2: Comparison of Analytical Methodologies for Afatinib Impurity Profiling.
Detailed Experimental Protocol: RP-HPLC Method
This section details a representative protocol for the determination of Afatinib and its impurities by RP-HPLC, based on methodologies reported in the literature.
A. Instrumentation & Materials
-
System: HPLC with UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid.
B. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 0.02M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
C. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Afatinib reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Dissolve the drug substance in the mobile phase to achieve the same nominal concentration (100 µg/mL).
-
Impurity Solutions: Prepare solutions of known impurities for peak identification and system suitability checks.
D. Method Validation
-
Specificity: Forced degradation studies (acid, base, oxidation, thermal, photolytic) are performed to demonstrate that the method can separate the drug from its degradation products.
-
Linearity: Assessed at five concentrations ranging from LOQ to 150% of the target concentration.
-
Precision: Evaluated by analyzing six replicate samples at the target concentration (repeatability) and on different days (intermediate precision).
-
Accuracy: Determined by spiking a placebo with known amounts of Afatinib and its impurities at three different concentration levels.
Afatinib Mechanism of Action: ErbB Pathway Inhibition
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4. By blocking signaling through these pathways, Afatinib inhibits tumor cell proliferation and survival.
Safety Operating Guide
Essential Safety and Handling Protocols for Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of Afatinib Impurity C. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment. Afatinib and its impurities should be handled with caution due to their potent pharmacological activity.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling Afatinib Impurity C, based on guidelines for hazardous and cytotoxic drugs[3][4][5].
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double pair of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standards. Change immediately if contaminated or torn. |
| Body Protection | Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. Must fasten in the back. |
| Eye Protection | Safety Goggles/Shield | Chemical splash goggles or a full-face shield to protect against splashes. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling powders or if there is a risk of aerosol generation. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Operational Plan for Safe Handling
1. Pre-Handling Preparations
-
Designated Area: All handling of Afatinib Impurity C must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste disposal bags, before starting work.
-
Review Procedures: Familiarize yourself with the handling and emergency procedures outlined in this document.
2. Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, and face/respiratory protection.
-
Weighing and Aliquoting:
-
Perform all manipulations of solid Afatinib Impurity C within the containment of a fume hood or BSC.
-
Use disposable weighing papers and spatulas.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the hood.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment in the handling area with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available surface decontaminant), followed by a rinse with 70% ethanol.
-
Dispose of all disposable materials in the designated hazardous waste stream.
-
3. Disposal Plan
-
Waste Segregation: All solid waste, including contaminated gloves, gowns, weighing papers, and vials, must be disposed of in a clearly labeled hazardous waste container designated for cytotoxic or potent compounds.
-
Liquid Waste: Liquid waste containing Afatinib Impurity C should be collected in a designated, sealed waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of Afatinib Impurity C
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
